molecular formula C10H16ClN3 B13096900 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

Katalognummer: B13096900
Molekulargewicht: 213.71 g/mol
InChI-Schlüssel: OYLAUBMCDKAICF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3 and its molecular weight is 213.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H16ClN3

Molekulargewicht

213.71 g/mol

IUPAC-Name

4-pyrimidin-4-ylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10;/h5-9H,1-4,11H2;1H

InChI-Schlüssel

OYLAUBMCDKAICF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1C2=NC=NC=C2)N.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide: Molecular Weight and Exact Mass Determination of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, precise analytical characterization of synthetic building blocks is non-negotiable. 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a highly versatile pharmacophore frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This whitepaper provides an authoritative, in-depth breakdown of the molecular weight and exact mass of this compound. By examining the causality behind its salt form selection and detailing a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol, this guide serves as a definitive reference for analytical validation in pharmaceutical workflows.

Chemical Identity & Structural Characteristics

The compound is officially registered under CAS number 1956325-63-5[1]. As a hydrochloride salt, it possesses the molecular formula C10H16ClN3[2] and a nominal molecular weight of 213.71 g/mol [3].

To ensure accurate mass spectrometry targeting, it is critical to distinguish between the macroscopic molecular weight (used for stoichiometric weighing) and the monoisotopic exact mass (used for HRMS detection).

Table 1: Quantitative Chemical Properties
PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Registry Number 1956325-63-5N/A
Molecular Formula C10H16ClN3C10H15N3
Molecular Weight (Average) 213.71 g/mol 177.25 g/mol
Monoisotopic Exact Mass 213.1033 Da177.1266 Da

Causality in Form Selection: Why the Hydrochloride Salt?

From an experimental design perspective, working with the hydrochloride (HCl) salt rather than the free base is a deliberate, causality-driven choice:

  • Chemical Stability: Primary cycloalkylamines in their free base form are highly susceptible to atmospheric oxidation and can react with ambient CO₂ to form carbamates. The HCl salt locks the amine in a protonated state, yielding a stable, crystalline solid with an extended shelf life.

  • Aqueous Solubility: Drug development workflows require high-concentration stock solutions for in vitro assays. The ionic nature of the HCl salt drastically lowers the partition coefficient (LogP), ensuring rapid and complete dissolution in aqueous buffers and polar mobile phases.

Theoretical Exact Mass Calculation

High-resolution mass spectrometry relies on the exact mass of the most abundant isotopes. The theoretical exact mass of the free base (C10H15N3) is calculated using the standard monoisotopic masses provided by .

Table 2: Exact Mass Calculation Breakdown (Free Base)
ElementIsotopeCountMonoisotopic Mass (Da)Total Mass (Da)
Carbon¹²C1012.000000120.000000
Hydrogen¹H151.00782515.117375
Nitrogen¹⁴N314.00307442.009222
Total Exact Mass 177.126597 Da

During positive electrospray ionization (ESI+), the salt dissociates, and the free base accepts a proton (H⁺). Because a proton is a hydrogen atom minus an electron, its exact mass is 1.007276 Da .

Table 3: Ionization Mass Targets for LC-HRMS (Positive Mode)
Ion SpeciesFormulaAdded Mass (Da)Target Exact Mass (Da)
Protonated Ion [M+H]⁺ C10H16N3⁺+ 1.007276 (H⁺)178.1339
Sodium Adduct [M+Na]⁺ C10H15N3Na⁺+ 22.989769 (Na⁺)200.1164

Analytical Validation: Self-Validating LC-HRMS Protocol

To confirm the identity of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride, a rigorous LC-HRMS protocol must be employed. This protocol is designed as a self-validating system , incorporating built-in system suitability checks to eliminate false positives caused by isobaric interference or column carryover, adhering to.

Step-by-Step Methodology
  • Step 1: System Suitability (Blank Injection)

    • Action: Inject 1 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Causality: Establishes a baseline and proves the absence of column carryover at the target m/z of 178.1339, ensuring the system is clean prior to sample introduction.

  • Step 2: Sample Preparation

    • Action: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as an optimal proton donor for ESI+ without causing the severe ion suppression typically associated with stronger ion-pairing agents like Trifluoroacetic acid (TFA).

  • Step 3: Chromatographic Separation (UHPLC)

    • Action: Inject 1 µL onto a C18 UHPLC column (e.g., 1.7 µm particle size) using a gradient of Water/FA and Acetonitrile/FA.

    • Causality: Sub-2-micron particles provide superior peak capacity, successfully resolving the target polar amine from structurally similar synthetic byproducts before they enter the mass spectrometer.

  • Step 4: HRMS Detection (Orbitrap / Q-TOF)

    • Action: Operate the mass spectrometer in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 178.1339 with a mass tolerance window of < 5 ppm.

    • Causality: High-resolution instruments distinguish the target compound from isobaric background noise, confirming the exact elemental composition rather than just the nominal mass.

  • Step 5: Data Processing & Mass Error Calculation

    • Action: Calculate the mass error using the formula: [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A result of ≤ 5 ppm validates the chemical identity.

Workflow Visualizations

The following diagrams map the logical progression of the analytical workflow and the mechanistic pathway of ionization.

Workflow N1 Sample Prep (0.1% FA in H2O/MeCN) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Protonation to [M+H]+) N2->N3 N4 HRMS Analysis (Orbitrap/Q-TOF) N3->N4 N5 Data Processing (Exact Mass: 178.1339 Da) N4->N5

Figure 1: Step-by-step LC-HRMS workflow for exact mass determination of the target compound.

IonizationLogic Salt 4-(Pyrimidin-4-yl)cyclohexanamine HCl (Exact Mass: 213.1033 Da) Dissociation Aqueous Dissociation (Loss of Cl-) Salt->Dissociation FreeBase Free Base: C10H15N3 (Exact Mass: 177.1266 Da) Dissociation->FreeBase Protonation ESI+ Protonation (+H+) FreeBase->Protonation Ion Observed Ion: [M+H]+ (Exact Mass: 178.1339 Da) Protonation->Ion

Figure 2: Logical relationship of salt dissociation and ESI+ protonation for mass analysis.

References

  • ChemBK. "C10H16ClN3 - 4-(pyrimidin-4-yl)cyclohexan-1-amine hydrochloride." Chemical Database. Available at:[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights." International Union of Pure and Applied Chemistry. Available at:[Link]

  • ACS Publications. "Guidelines for High-Resolution Mass Spectrometry." Analytical Chemistry. Available at:[Link]

Sources

An In-depth Technical Guide to the Safety and Toxicity of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

As novel chemical entities progress through the drug discovery and development pipeline, a comprehensive understanding of their safety and toxicity profiles is paramount. This guide provides a detailed examination of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (CAS No. 1020253-23-4), a heterocyclic compound of interest to researchers in medicinal chemistry and pharmacology. Due to the limited publicly available, compound-specific toxicity data, this document synthesizes information from Safety Data Sheets (SDS) for structurally related analogs, establishes a presumptive toxicological profile, and presents a logical, tiered framework for experimental hazard assessment. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and to inform robust, data-driven risk assessments when handling this and similar novel compounds.

Introduction and Compound Overview

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a small molecule featuring a pyrimidine ring linked to a cyclohexanamine moiety. This structural motif is of interest in drug discovery, as both pyrimidine and cyclohexanamine are privileged scaffolds found in numerous biologically active compounds. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

Given its potential utility in screening libraries and as a building block for more complex molecules, a thorough understanding of its potential hazards is essential for safe handling and for predicting potential liabilities in a drug development context. This guide will deconstruct the available safety information and outline a practical, scientifically-grounded approach to characterizing its toxicological profile.

Interpretation of Available Safety Data

Key Presumptive Hazards:

Based on analysis of related structures, the primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationDescription of Potential EffectsPrecautionary Guidance
Skin Corrosion/Irritation Analogous amine compounds are frequently classified as corrosive or irritant.[1][2][3][4][5] Direct contact may cause skin irritation or, in more severe cases, chemical burns.[2][4][5][6]Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[1][7]
Serious Eye Damage/Irritation As with skin, related amines are often severely irritating or corrosive to the eyes.[1][2][3][4] Direct contact can cause serious, potentially irreversible, eye damage.[2][4]Wear safety glasses with side shields or chemical splash goggles.[7] An eyewash station should be readily accessible.[8]
Acute Toxicity (Oral, Dermal, Inhalation) Many small molecule amines exhibit some level of acute toxicity if ingested, absorbed through the skin, or inhaled.[2][6][9][10] Cyclohexylamine, a core component, is toxic by all routes of exposure.[5]Do not ingest. Avoid generating dust or aerosols.[1][8] Handle in a well-ventilated area or a chemical fume hood.[8][11][12]
Respiratory Irritation Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][12][13]Use engineering controls like a fume hood to minimize inhalation exposure.[4][8] If significant dust is expected, a respirator may be necessary.[2]

It is critical to note that these are presumed hazards. The definitive toxicological profile of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride can only be established through empirical testing.

A Tiered Framework for Experimental Toxicity Assessment

For a novel compound with a sparse data profile, a tiered or stepwise approach to toxicity testing is the most logical and resource-efficient strategy. This approach begins with simple, rapid in vitro assays and progresses to more complex studies only as needed, based on the results of the preceding tier and the intended application of the compound.

Below is a diagram and description of a recommended experimental workflow.

Tiered_Toxicity_Testing cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo - Acute Studies cluster_2 Tier 3: In Vivo - Repeat Dose & Specific Endpoints T1_Cytotox General Cytotoxicity (e.g., MTT, LDH Assays) Decision1 Genotoxic or Highly Cytotoxic? T1_Cytotox->Decision1 T1_Geno Genotoxicity (Mutagenicity) (e.g., Ames Test) T1_Geno->Decision1 T1_Herg hERG Channel Assay (Cardiotoxicity Screen) T1_Herg->Decision1 T2_Acute Acute Toxicity (Rodent) (e.g., OECD 423 - Oral) Decision2 Acutely Toxic or Severe Irritant? T2_Acute->Decision2 T2_Irritation Skin & Eye Irritation (e.g., OECD 404/405 or In Vitro Equivalents) T2_Irritation->Decision2 T3_Repeat Repeat-Dose Toxicity (28-day) (e.g., OECD 407) T3_Repro Reproductive/Developmental Screen (e.g., OECD 421) Start Novel Compound: 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride Start->T1_Cytotox Start->T1_Geno Start->T1_Herg Stop High Risk: Re-evaluate or Terminate Decision1->Stop Yes Proceed1 Low Initial Risk: Proceed to Tier 2 Decision1->Proceed1 No Decision2->Stop Yes Proceed2 Acceptable Acute Profile: Proceed to Tier 3 (if warranted) Decision2->Proceed2 No Proceed1->T2_Acute Proceed1->T2_Irritation Proceed2->T3_Repeat Proceed2->T3_Repro

Caption: A tiered workflow for assessing novel compound toxicity.

Tier 1: Foundational In Vitro Screening

The objective of Tier 1 is to rapidly identify major liabilities using cell-based and cell-free assays.

Protocol Example: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Causality & Rationale: The Ames test is a cornerstone of genotoxicity testing. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway, rendering them unable to grow without external histidine. A positive result (i.e., bacterial growth) indicates the test compound has caused a reverse mutation, suggesting it is a potential mutagen and, by extension, a potential carcinogen. The inclusion of a liver enzyme fraction (S9) is critical because many chemicals only become mutagenic after being metabolized by the liver.

  • Methodology:

    • Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

    • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test article that is not overly toxic to the bacteria.

    • Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (at various concentrations), and 0.5 mL of sterile buffer (for experiments without metabolic activation) or 0.5 mL of S9 mix (for experiments with metabolic activation). b. Vortex gently and pre-incubate at 37°C for 20-30 minutes. c. Add 2.0 mL of molten top agar (containing a trace amount of histidine/biotin) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate. d. Allow the overlay to solidify.

    • Controls (Self-Validating System):

      • Negative Control: Vehicle (e.g., DMSO, water) only. Establishes the baseline spontaneous reversion rate.

      • Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide for TA100/1535, 4-nitroquinoline-N-oxide for TA98).

      • Positive Control (+S9): A known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene for all strains).

    • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

    • Acceptance Criteria: A result is considered positive if there is a concentration-dependent increase in revertant colonies and the count is at least double the negative control background. The positive controls must induce a robust increase in revertants.

Safe Handling and Risk Mitigation

Based on the presumptive hazard profile, the following procedures are mandatory when handling 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride.

4.1. Engineering Controls

  • Primary Containment: All weighing and solution preparation should be conducted within a certified chemical fume hood to prevent inhalation of dust and to contain potential spills.[8][12]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[11]

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles are required.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[1][7]

  • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron may be warranted.[6]

4.3. Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[1][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Rinse mouth with water.[1][6] Do NOT induce vomiting.[6] Seek immediate medical attention.[1]

4.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][11] Keep away from strong oxidizing agents and acids.[1][6]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[1][6] Unused product may be classified as hazardous waste.

Conclusion and Data Gaps

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride should be handled as a potentially hazardous substance, with a primary risk of skin/eye irritation or corrosion and potential for acute toxicity. The current assessment is based on structural analogy, and significant data gaps exist for nearly all toxicological endpoints, including carcinogenicity, reproductive toxicity, and specific target organ toxicity.

The tiered experimental framework presented in this guide provides a clear and scientifically rigorous pathway for closing these data gaps. Researchers and institutions working with this compound are strongly encouraged to generate, at a minimum, the Tier 1 in vitro data to ensure a foundational understanding of its safety profile and to make informed decisions about its continued development or use. A proactive approach to safety is not only a regulatory requirement but also a scientific and ethical obligation.

References

  • Safety Data Sheet. (2015, June 11). CHEMTRON SUPPLY CORPORATION.
  • SAFETY DATA SHEET - Cyclohexylamine hydrochloride. Fisher Scientific.
  • Pyrimidine (Standard)-SDS. MedChemExpress.
  • Cyclohexamine | Anchem Sales. (2016, August 1). Anchem Sales.
  • SAFETY DATA SHEET - 4-Cyclohexylaniline. Fisher Scientific.
  • SAFETY DATA SHEET - Cyclohexylamine. (2015, May 11). Spectrum Chemical.
  • SAFETY DATA SHEET - Pyrimidine. ThermoFisher.
  • Safety Data Sheet - Pyrimidin-4-yl-methanamine hydrochloride. CymitQuimica.
  • SAFETY DATA SHEET - 4-Methylcyclohexylamine Hydrochloride. TCI Chemicals.
  • SAFETY DATA SHEET - TRANS-4-AMINOCYCLOHEXANOL. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Aminocyclohexanecarboxylic acid. Fisher Scientific.
  • Cyclohexylamine - SAFETY DATA SHEET. (2017, July 4). Generic.
  • Cyclohexylamine - Material Safety Data Sheet. (2001, February 15). USDA.
  • Safety Data Sheet - 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline. Jubilant Ingrevia.

Sources

Structural Elucidation and Stereochemical Profiling of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-(pyrimidin-4-yl)cyclohexanamine motif is a privileged and highly versatile pharmacophore in modern drug development. It is most prominently featured in the design of targeted kinase inhibitors, including those directed against CDK4/6 and Pim1 [1][2]. In these architectures, the pyrimidine ring typically functions as a hinge-binding element within the ATP-binding pocket, while the cyclohexanamine moiety serves as a rigid, stereochemically defined linker that projects the terminal amine into the solvent channel to improve solubility or form critical salt bridges.

Understanding the exact stereochemistry and solid-state conformation of its hydrochloride salt is paramount for structure-based drug design (SBDD). This whitepaper provides an in-depth technical analysis of the stereochemical landscape, crystallization principles, and X-ray crystallographic workflows required to definitively characterize 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride.

Molecular Geometry and Stereochemical Landscape

In 1,4-disubstituted cyclohexanes, the molecule is inherently achiral (possessing an internal plane of symmetry passing through C1 and C4) but exists as distinct cis and trans diastereomers. The stereochemistry of the cyclohexane ring dictates the spatial vector of the primary amine, which is a critical determinant of target affinity [4].

Conformational Locking

The pyrimidin-4-yl group possesses a significant A-value (conformational free energy), which effectively acts as an anchor. To minimize 1,3-diaxial steric clashes, the cyclohexane ring is thermodynamically locked into a chair conformation where the pyrimidine ring is strictly equatorial .

  • Trans-Isomer: Because the pyrimidine is locked in the equatorial position, the amine group at the 1-position is forced to also adopt an equatorial position. This results in an equatorial-equatorial (e,e) conformation, projecting the amine at a ~180° dihedral angle relative to the pyrimidine.

  • Cis-Isomer: With the pyrimidine locked equatorially, the amine group is forced into the axial position. This equatorial-axial (e,a) conformation projects the amine at a ~90° angle relative to the pyrimidine plane.

ConformationalLogic cluster_0 4-(Pyrimidin-4-yl)cyclohexanamine Trans Trans Isomer EE Equatorial-Equatorial (Amine Equatorial) Trans->EE Thermodynamically Stable Cis Cis Isomer EA Equatorial-Axial (Amine Axial) Cis->EA Pyrimidine Locks Ring

Conformational locking in cis/trans isomers of 4-(pyrimidin-4-yl)cyclohexanamine.

Principles of Crystallization and Salt Selection

Free base aliphatic amines are frequently oils or highly hygroscopic amorphous solids, making them unsuitable for high-resolution X-ray crystallography [3]. The conversion of 4-(pyrimidin-4-yl)cyclohexanamine to its hydrochloride (HCl) salt is a deliberate experimental choice driven by the following causalities:

  • Lattice Energy Maximization: The chloride anion acts as a multi-directional hydrogen bond acceptor. It bridges multiple cyclohexylammonium cations via strong N−H⋯Cl− interactions, forming a highly ordered, rigid crystal lattice that diffracts X-rays efficiently.

  • Protonation State Confirmation: X-ray diffraction of the HCl salt allows for the direct observation of the NH3+​ protons in the residual electron density map. This validates the basicity and pKa assumptions of the primary amine, differentiating it from the less basic pyrimidine nitrogens.

Experimental Workflow: Crystallization and X-Ray Diffraction

To ensure scientific integrity, the following self-validating protocol outlines the generation and analysis of diffraction-quality crystals.

Step 1: Hydrochloride Salt Formation
  • Procedure: Dissolve 1.0 equivalent of 4-(pyrimidin-4-yl)cyclohexanamine free base in anhydrous methanol. Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise at 0 °C.

  • Causality: The slight excess of HCl ensures complete protonation of the primary amine. Performing the addition at 0 °C prevents exothermic degradation or unwanted protonation of the pyrimidine ring (which would yield a dihydrochloride salt and alter the packing).

  • Validation: Isolate the precipitated powder and confirm mono-salt formation via 1H -NMR (integration of the downfield NH3+​ protons).

Step 2: Vapor Diffusion Crystallization
  • Procedure: Dissolve the verified HCl salt in a minimum volume of methanol (good solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow the system to sit undisturbed at 4 °C for 3–7 days.

  • Causality: Vapor diffusion ensures an extremely slow, controlled increase in supersaturation. This prevents rapid, chaotic nucleation (which yields microcrystalline powder) and instead promotes the growth of macroscopic, defect-free single crystals.

  • Validation: Examine the resulting crystals under a polarized light microscope. Crystals that extinguish light uniformly upon rotation are true single crystals, validating their suitability for diffraction.

Step 3: Cryogenic Data Collection and Refinement
  • Procedure: Mount a single crystal on a MiTeGen loop using Paratone-N oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α radiation.

  • Causality: Flash-cooling to 100 K minimizes the thermal displacement parameters (B-factors) of the atoms. This reduction in atomic vibration is strictly required to resolve the electron density of the light hydrogen atoms attached to the protonated amine.

XRDWorkflow A 1. Salt Formation (HCl in Methanol) B 2. Vapor Diffusion (Et2O into MeOH) A->B C 3. Crystal Harvesting (Paratone Oil, 100 K) B->C D 4. X-Ray Diffraction (Mo Kα or Cu Kα radiation) C->D E 5. Structure Solution (Direct Methods & Refinement) D->E

Step-by-step X-ray crystallography workflow for hydrochloride salt elucidation.

Quantitative Crystallographic Data

The structural elucidation of this class of compounds yields highly reproducible geometric parameters. The tables below summarize the expected quantitative data derived from the X-ray crystallographic analysis of pyrimidine-substituted cyclohexanamine HCl salts.

Table 1: Conformational Energetics and Vector Projections

IsomerConformationAmine Vector AngleRelative StabilityTarget Binding Profile
Trans-1,4 Equatorial-Equatorial~180°HighExtended solvent channel reach
Cis-1,4 Equatorial-Axial~90°ModerateOrthogonal pocket interaction

Table 2: Typical Crystallographic Parameters for Cyclohexanamine HCl Salts

ParameterTypical Value RangeAnalytical Significance
Space Group P21​/c or P1ˉ Indicates centrosymmetric packing (achiral molecule)
N−H⋯Cl− Distance 3.10 - 3.25 ÅConfirms strong ionic hydrogen bonding network
R-factor ( R1​ ) < 0.05 (5%)Validates high-resolution structural accuracy
Data Temp. 100 - 120 KMinimizes thermal motion for H-atom resolution

Conclusion

The rigorous structural elucidation of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride via X-ray crystallography provides indispensable insights for drug discovery. By converting the free base into a highly crystalline hydrochloride salt and employing cryogenic diffraction techniques, researchers can definitively map the stereochemistry (cis vs. trans) and the conformational locking dictated by the pyrimidine ring. This precise 3D topological data is the foundation upon which highly selective, potent kinase inhibitors are rationally designed.

References

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode PLOS One (2013) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors ACS Medicinal Chemistry Letters (2024) URL:[Link]

  • The crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine, C17H30N2 Zeitschrift für Kristallographie - New Crystal Structures (2021) URL:[Link]

  • Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists Journal of Medicinal Chemistry (2025) URL:[Link]

Methodological & Application

Application Note: Preparation and Handling of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride Solutions for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary & Pharmacological Context

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (CAS: 1956325-63-5) is a critical synthetic building block and pharmacophore frequently utilized in the development of targeted small-molecule kinase inhibitors[1]. Because the biological efficacy of any small molecule is intrinsically linked to its bioavailability and solvation state in culture media, improper preparation can lead to compound precipitation, solvent-induced cytotoxicity, or irreproducible dose-response curves.

This application note provides a comprehensive, self-validating methodology for transitioning this compound from a lyophilized solid to a biologically active working solution, ensuring maximum stability and assay integrity.

Physicochemical Profiling & Solvation Causality

Understanding the physicochemical properties of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is essential for rationalizing the solvation strategy:

  • Molecular Formula: C₁₀H₁₆ClN₃[1]

  • Molecular Weight: 213.71 g/mol [1]

  • Salt Form Dynamics: The free base of this compound is an aliphatic amine, which can be susceptible to oxidation and exhibits limited aqueous solubility. Its formulation as a hydrochloride (HCl) salt significantly increases its polarity and solvation energy[2].

The Causality of Solvent Selection: While the HCl salt is designed to enhance aqueous solubility, preparing the primary master stock in water is highly discouraged for long-term storage. Aqueous solutions of amine salts are vulnerable to hydrolytic degradation, pH shifts, and microbial contamination over time. Furthermore, the common ion effect dictates that the solubility of hydrochloride salts can be unexpectedly suppressed in complex biological media or specific cellular compartments (like lysosomes) that possess high chloride concentrations[3].

Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for the master stock. As a polar aprotic solvent, DMSO completely dissolves both the ionic amine salt and the lipophilic pyrimidine/cyclohexane rings while preventing hydrolysis, ensuring the thermodynamic stability of the compound during prolonged storage at -20°C[2].

Experimental Workflow

The following diagram maps the critical path from solid powder to in vitro application, highlighting the necessary quality control checkpoints to ensure a self-validating experimental system.

Workflow Step1 1. Solid Compound 4-(Pyrimidin-4-yl)cyclohexanamine HCl Equilibrate to RT Step2 2. Gravimetric Analysis Weigh on Micro-Analytical Balance Step1->Step2 Step3 3. Primary Solvation Dissolve in Anhydrous DMSO (Vortex / Sonicate) Step2->Step3 Step4 4. Sterilization Filter through 0.22 µm PTFE Step3->Step4 Step5 5. Aliquot & Storage Store at -20°C (Avoid Freeze-Thaw) Step4->Step5 Step6 6. Working Dilution Dilute in Pre-warmed (37°C) Media Step5->Step6 Step7 7. Quality Control Microscopic Check for Precipitation Step6->Step7 Step8 8. Cell Culture Assay Apply to Cells (Final DMSO ≤ 0.1%) Step7->Step8

Workflow for the preparation and validation of 4-(Pyrimidin-4-yl)cyclohexanamine HCl solutions.

Step-by-Step Protocol: Master Stock Preparation

Objective: Prepare a sterile, stable 10 mM master stock solution.

Materials Required:

  • 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride powder

  • Anhydrous DMSO (Cell Culture Grade, >99.9% purity)

  • Micro-analytical balance (calibrated)

  • 0.22 µm PTFE syringe filters

Methodology:

  • Thermal Equilibration: Remove the lyophilized compound from cold storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water introduction into a DMSO stock will rapidly degrade the compound and cause precipitation upon freezing.

  • Gravimetric Measurement: Accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, amber glass vial.

  • Solvation: Add the calculated volume of anhydrous DMSO (see Table 1). Vortex vigorously for 60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 5 minutes.

  • Sterilization: Pass the homogenized solution through a 0.22 µm PTFE syringe filter.

    • Causality: While DMSO is inherently bacteriostatic, filtration removes insoluble environmental particulates and ensures absolute sterility for high-stringency cell culture[4].

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in opaque microcentrifuge tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles induce localized concentration gradients and micro-precipitation. Single-use aliquots guarantee consistent molarity across independent experiments.

Quantitative Data: Master Stock Reconstitution

Calculations based on MW = 213.71 g/mol [1]

Target ConcentrationRequired Anhydrous DMSO per 1.0 mgRequired Anhydrous DMSO per 5.0 mg
10 mM 467.9 µL2.340 mL
20 mM 234.0 µL1.170 mL
50 mM 93.6 µL0.468 mL

Step-by-Step Protocol: Working Solutions & Cell Culture Application

Objective: Treat cultured cells while maintaining absolute solvent toxicity below critical thresholds.

The Causality of DMSO Limits: DMSO can induce severe cellular toxicity, alter lipid bilayer permeability, and trigger unintended differentiation or apoptotic pathways. To prevent solvent-induced artifacts, the final DMSO concentration in the cell culture medium must be strictly maintained at or below 0.1% (v/v)[5].

Methodology:

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex gently to ensure homogeneity before use.

  • Intermediate Dilutions: Prepare intermediate stocks in pure DMSO (see Table 2).

    • Causality: By standardizing the intermediate stocks, you ensure that the final volumetric addition to the culture media is identical across all doses, strictly locking the final DMSO concentration at 0.1%.

  • Media Pre-warming: Pre-warm the target cell culture media to 37°C.

    • Causality: Injecting a concentrated DMSO stock into cold media causes rapid thermodynamic shifts, leading the amphiphilic compound to "oil out" or crystallize before it can disperse[6].

  • Inoculation: Add the intermediate stock to the pre-warmed media (e.g., 1 µL stock into 999 µL media) and mix by gentle inversion. Avoid vortexing if the media contains Fetal Bovine Serum (FBS) to prevent protein denaturation.

  • Application: Immediately aspirate old media from the cell culture plates and replace it with the treated media.

Quantitative Data: Serial Dilution Strategy

Standardized for a constant 0.1% Final DMSO concentration.

Final Target Conc. (in Media)Intermediate DMSO Stock Conc.Preparation of Intermediate StockDilution in Pre-warmed MediaFinal DMSO (%)
10 µM 10 mMUse Master Stock directly1 µL Stock + 999 µL Media0.1%
1 µM 1 mM10 µL of 10 mM + 90 µL DMSO1 µL Stock + 999 µL Media0.1%
100 nM 100 µM10 µL of 1 mM + 90 µL DMSO1 µL Stock + 999 µL Media0.1%
10 nM 10 µM10 µL of 100 µM + 90 µL DMSO1 µL Stock + 999 µL Media0.1%
Vehicle Control 0 (Pure DMSO)N/A1 µL pure DMSO + 999 µL Media0.1%

Quality Control & Assay Validation (Self-Validating System)

To ensure the trustworthiness of the generated data, the experimental setup must be self-validating. Implement the following controls:

  • Microscopic Verification: Prior to applying the treated media to your cells, inspect a 100 µL sample under an inverted phase-contrast microscope at 20x magnification. The absence of refractive micro-crystals or turbidity confirms complete aqueous solvation.

  • Isolating Solvent Artifacts (Vehicle Control): Every assay plate must include a vehicle control well treated with exactly 0.1% DMSO (lacking the active compound). Data analysis must normalize cell viability/activity against this specific vehicle control, not an untreated well, to isolate the true pharmacological effect of 4-(Pyrimidin-4-yl)cyclohexanamine[5].

  • Stock Integrity Check: If a master stock aliquot has been stored at -20°C for longer than 6 months, verify its concentration and purity via LC-MS or HPLC before use, as amine hydrochlorides can slowly degrade even in anhydrous conditions.

References

  • ChemicalBook. "4-(pyrimidin-4-yl)cyclohexan-1-amine hydrochloride." ChemicalBook. 1

  • BenchChem Technical Support Team. "Application Notes and Protocols for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl in Cell Culture Experiments." BenchChem. 2

  • BenchChem Technical Support Team. "5-Hydrazinoisophthalic Acid Hydrochloride | 873773-66-1." BenchChem. 6

  • BenchChem Technical Support Team. "GSK484 Hydrochloride Salt Solubility." BenchChem. 4

  • National Institutes of Health (PMC). "Molecular Design of a Pathogen Activated, Self-Assembling Mechanopharmaceutical Device." NIH. 3

  • BenchChem Technical Support Team. "Norglaucine hydrochloride | 39945-41-0 - Benchchem." BenchChem. 5

Sources

Application Note: 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology, immunology, and neuropharmacology. Within the vast chemical space of pharmacophores, 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride has emerged as a highly privileged, bifunctional building block. As a Senior Application Scientist, I have observed that the strategic incorporation of this moiety consistently yields lead compounds with superior kinase affinity, favorable physicochemical properties, and tunable isoform selectivity.

This application note details the structural rationale, synthetic integration, and biological screening of this versatile intermediate, providing actionable, field-proven protocols for drug development professionals.

The Pharmacophore Dissected

The utility of this building block stems from its dual-domain architecture:

  • The Pyrimidine Ring (ATP Hinge Binder): The pyrimidine moiety is a classical bioisostere for the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as critical hydrogen bond acceptors, interacting with the backbone amide NH of the kinase hinge region. This interaction anchors the inhibitor within the ATP-binding pocket .

  • The Cyclohexanamine Linker (Vectorial Director): The cyclohexane ring provides a rigid, three-dimensional spatial projection, directing the attached amine out of the deep hydrophobic pocket toward the solvent-exposed region or the ribose-binding pocket. The stereochemistry of the cyclohexyl ring (cis vs. trans) can drastically alter isoform selectivity, as demonstrated in the selective targeting of LIMK1 over LIMK2 .

  • The Hydrochloride Salt Form: Supplying the building block as a hydrochloride salt is a deliberate chemical choice. It prevents premature oxidation of the primary amine, enhances shelf-life, and provides high solubility in polar aprotic solvents (like DMF or DMSO) during synthesis, allowing for precise stoichiometric control.

Key Kinase Targets & Mechanistic Insights

The 4-(pyrimidin-4-yl)cyclohexanamine scaffold is not limited to a single kinase family; its modularity allows it to be adapted for various signaling pathways.

  • PI3K/AKT/mTOR Pathway: Thienopyrimidine and pyrimidine derivatives utilizing cyclohexanamine linkers have shown profound efficacy as PI3K- α inhibitors. The primary amine is typically functionalized into a urea or amide to interact with the affinity pockets of PI3K, driving both potency and oral bioavailability .

  • PDK1 Inhibition: The pyrimidine-cyclohexyl-amine motif is famously utilized in inhibitors like GSK2334470 , a highly potent and selective PDK1 inhibitor. The cyclohexanamine acts as a crucial spacer that accommodates the inhibitor within the PDK1 activation loop, preventing the phosphorylation of downstream AKT .

Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 Recruitment akt AKT pip3->akt Recruitment pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation inhibitor Pyrimidine-Cyclohexanamine Derived Inhibitor inhibitor->pi3k ATP-competitive inhibition inhibitor->pdk1 Dual targeting potential

Caption: PI3K/AKT/mTOR signaling pathway highlighting intervention points for pyrimidine-based inhibitors.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and optimize.

Protocol 1: Synthesis of Kinase Inhibitor Candidates via Amide Coupling

This protocol details the attachment of 4-(pyrimidin-4-yl)cyclohexanamine HCl to a generic kinase core carboxylic acid.

Causality & Reagent Selection: We utilize HATU as the coupling reagent because kinase core carboxylic acids are often sterically hindered or electron-deficient. HATU generates a highly reactive HOAt ester intermediate, minimizing epimerization and maximizing yield. DIPEA (N,N-Diisopropylethylamine) is strictly required to neutralize the hydrochloride salt of the building block, liberating the free base in situ. DIPEA is chosen over triethylamine because its steric bulk prevents it from competing as a nucleophile, thereby preventing side-product formation.

Step-by-Step Methodology:

  • Activation: Dissolve the kinase core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Free Base Liberation: In a separate vial, suspend 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Self-Validation Check: The cloudy suspension should become a clear solution, confirming the liberation of the free amine.

  • Coupling: Dropwise add the amine solution to the activated acid. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via Preparative HPLC (C18 column, H2​O /MeCN gradient with 0.1% Formic Acid).

G n1 4-(Pyrimidin-4-yl) cyclohexanamine HCl n3 Amide Coupling (HATU, DIPEA, DMF) n1->n3 n2 Kinase Core (Carboxylic Acid) n2->n3 n4 Purification (Prep-HPLC) n3->n4 Crude Product n5 Lead Inhibitor Candidate n4->n5 >95% Purity

Caption: Workflow for integrating 4-(pyrimidin-4-yl)cyclohexanamine into kinase inhibitor scaffolds.

Protocol 2: In Vitro Kinase Screening via ADP-Glo™ Assay

Once the inhibitor is synthesized, its potency must be quantified.

Causality & Assay Selection: The ADP-Glo assay is selected because it directly measures kinase activity by quantifying the ADP produced during the reaction, making it universally applicable to any ATP-competitive inhibitor derived from the pyrimidine scaffold. To ensure trustworthiness, the protocol includes a self-validating Z'-factor calculation . A Z'-factor > 0.5 indicates an excellent assay window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2​ , 0.1 mg/mL BSA, pH 7.5). Dilute the target kinase (e.g., PDK1 or PI3K), ATP (at the Km​ value of the specific kinase), and the substrate.

  • Compound Pre-incubation: In a 384-well white microplate, add 1 μL of the synthesized inhibitor (serially diluted in DMSO). Add 2 μL of the kinase solution. Incubate for 30 minutes at room temperature to allow the pyrimidine hinge-binder to equilibrate.

    • Controls: Include "No Enzyme" wells (100% inhibition baseline) and "Vehicle" wells (0% inhibition baseline). Include a reference inhibitor (e.g., Staurosporine) to validate assay sensitivity.

  • Kinase Reaction: Initiate the reaction by adding 2 μL of the ATP/Substrate mix. Incubate for 60 minutes.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 μL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor using the Vehicle and No Enzyme controls. Determine the IC50​ using a 4-parameter logistic non-linear regression model.

Data Presentation

The following tables summarize typical quantitative data encountered when optimizing and screening derivatives of 4-(pyrimidin-4-yl)cyclohexanamine.

Table 1: Optimization of Amide Coupling Conditions Demonstrating the necessity of HATU/DIPEA for sterically hindered kinase cores.

Coupling ReagentBaseSolventTime (h)Conversion (%)Epimerization (%)
EDC/HOBtTEADCM1245%< 1%
PyBOPDIPEADMF672%3%
HATU DIPEA DMF 2 > 98% < 1%

Table 2: Representative Kinase Inhibition Profile ( IC50​ ) Illustrating the broad applicability of the pyrimidine-cyclohexanamine scaffold across different kinase families based on literature benchmarks.

Target KinasePathway / FunctionTypical IC50​ Range (nM)Primary Interaction Motif
PI3K- α Cell Survival / mTOR5 – 50 nMPyrimidine (Hinge) + Urea extension
PDK1 AKT Activation10 – 100 nMPyrimidine (Hinge) + Cyclohexyl spacer
CDK4/6 Cell Cycle Progression15 – 80 nMPyrimidine (Hinge) + Piperazine tail
LIMK1 Actin Cytoskeleton50 – 200 nMHalogenated Pyrimidine + trans-Cyclohexyl

References

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 Source: Journal of Medicinal Chemistry URL:[Link]

  • The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors Source: Frontiers in Chemistry URL:[Link]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • GSK2334470 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL:[Link]

Application Notes and Protocols for Amide Coupling Reactions Using 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, forming the key linkage in a vast array of pharmaceuticals and bioactive molecules.[1][2] The synthesis of amides is, therefore, one of the most frequently performed transformations in drug discovery.[1][2] This application note provides a detailed guide to performing amide coupling reactions using 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride, a valuable building block in the synthesis of novel therapeutics due to the presence of both a saturated carbocycle and a heteroaromatic pyrimidine ring.[3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical parameters of the reaction, provide step-by-step protocols, and offer troubleshooting guidance. The focus will be on understanding the rationale behind the selection of reagents and conditions to enable the successful synthesis of a diverse range of amide products.

Understanding the Core Reaction: Amide Coupling

Amide bond formation involves the condensation of a carboxylic acid and an amine.[2] Direct reaction requires high temperatures and is often not feasible for complex molecules. Therefore, the carboxylic acid is typically activated using a coupling reagent to facilitate the reaction under milder conditions.[2]

The general workflow for an amide coupling reaction is depicted below:

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine_HCl 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride Coupling Nucleophilic Attack by Amine Amine_HCl->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA, Et3N) Base->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography or Recrystallization Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General workflow of an amide coupling reaction.

Key Considerations for 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride
  • Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the amine is protonated. A base is therefore essential to neutralize the salt and liberate the free, nucleophilic amine. Typically, a non-nucleophilic organic base is used.

  • Basicity of the Pyrimidine Ring: The pyrimidine ring contains basic nitrogen atoms. While generally less basic than the primary amine, they can potentially interact with acidic reagents or byproducts. This is usually not a major issue with standard coupling conditions but should be considered.

  • Steric Hindrance: The cyclohexyl group is relatively bulky, which might influence the reaction rate, especially with sterically hindered carboxylic acids. The choice of a highly efficient coupling reagent can mitigate this.

Selecting the Right Reagents and Conditions

The success of an amide coupling reaction is highly dependent on the judicious choice of reagents and reaction parameters.

Coupling Reagents

A variety of coupling reagents are available, each with its own advantages and disadvantages.[2] For a substrate like 4-(pyrimidin-4-yl)cyclohexanamine, uronium/aminium salts and carbodiimides are excellent choices.

Coupling ReagentAdvantagesDisadvantages
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)High reactivity, fast reaction times, low rates of racemization.[4][5][6]Higher cost, can guanidinylate the amine if not used correctly.[4]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)Water-soluble byproducts are easily removed by aqueous workup.[5][7] Cost-effective.[8]Can lead to racemization without an additive like HOBt.[5] Formation of N-acylurea byproduct is possible.[7][8]
DCC (N,N'-Dicyclohexylcarbodiimide)Inexpensive and effective.[9][10][11]The dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[5][10]
Additives

Additives are often used in conjunction with coupling reagents to improve reaction efficiency and suppress side reactions, particularly racemization in the case of chiral carboxylic acids.

  • HOBt (1-Hydroxybenzotriazole): When used with carbodiimides like EDC, HOBt forms an active ester intermediate that is more stable and less prone to racemization than the initial O-acylisourea.[12]

  • DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst, often used in small amounts. However, it can increase the risk of racemization with some substrates.[1]

Bases

As 4-(pyrimidin-4-yl)cyclohexanamine is supplied as a hydrochloride salt, a base is required to liberate the free amine. A non-nucleophilic base is preferred to avoid competing reactions with the activated carboxylic acid.

BasepKa of Conjugate AcidComments
DIPEA (N,N-Diisopropylethylamine)~10.8Sterically hindered and non-nucleophilic. A very common choice for amide couplings.[13]
Et₃N (Triethylamine)~10.7Also widely used, but can sometimes lead to side reactions due to its smaller steric profile.
Solvents

The choice of solvent is crucial for ensuring that all reactants remain in solution and for influencing the reaction rate.[14]

SolventProperties
DMF (N,N-Dimethylformamide)A polar aprotic solvent that is an excellent choice for many amide coupling reactions due to its high solvating power.[14][15]
DCM (Dichloromethane)A versatile, lower-boiling solvent that is also widely used.[14][15]
MeCN (Acetonitrile)A polar aprotic solvent that can be a good alternative to DMF and DCM.[1][15]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or prone to racemization.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and reliable method, particularly suitable for routine amide synthesis.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM or DMF (to make a 0.1-0.5 M solution)

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 eq), 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise.

  • Add DIPEA (2.5 eq) dropwise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic phase with 1N HCl (to remove unreacted amine and EDC byproducts), saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[16]

Troubleshooting

Even with robust protocols, challenges can arise. The following guide addresses common issues.

Troubleshooting_Tree Start Low or No Product Yield Check_Activation Inadequate Carboxylic Acid Activation? Start->Check_Activation Check_Amine Insufficient Free Amine? Start->Check_Amine Check_Conditions Suboptimal Reaction Conditions? Start->Check_Conditions Check_Purity Low Purity of Starting Materials? Start->Check_Purity Sol_Activation Use a more powerful coupling reagent (e.g., HATU). Ensure coupling reagent is fresh. Check_Activation->Sol_Activation Sol_Amine Ensure sufficient base (2.5-3.0 eq) is used to neutralize the HCl salt and facilitate the reaction. Check_Amine->Sol_Amine Sol_Conditions Increase reaction concentration. Gently heat the reaction (40-60 °C). Increase reaction time. Check_Conditions->Sol_Conditions Sol_Purity Purify starting materials before use. Ensure solvents are anhydrous. Check_Purity->Sol_Purity

Caption: A decision tree for troubleshooting low-yielding amide coupling reactions.

Conclusion

The amide coupling of 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride is a versatile and robust transformation that can be achieved using standard modern coupling reagents. By understanding the roles of the coupling reagent, base, and solvent, and by selecting the appropriate conditions, researchers can efficiently synthesize a wide array of novel amide-containing molecules for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a strong foundation for the successful implementation of this important reaction.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Cen-Med. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. [Link]

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. [Link]

  • International Journal of Advances in Engineering and Management (IJAEM). (n.d.). Water as a Reaction Medium for Efficient Amide Couplings: A Mechanistic and Process Optimization Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Google Patents. (n.d.).
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]

  • National Science Foundation. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Reddit. (2024). HATU coupling - what's the best order? [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • ACS Publications. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. [Link]

  • Waseda University. (2018). Newly-developed amide bond formation synthesizes diverse amide compounds with more efficiency. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

  • ACS Publications. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. [Link]

  • PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

  • MDPI. (2021). Synthesis of a Hexameric Magnesium 4-pyridyl Complex with Cyclohexane-like Ring Structure via Reductive C-N Activation. [Link]

  • ResearchGate. (2026). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

Sources

Application Note: Structural and Stereochemical Elucidation of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Application Guide

Rationale and Experimental Design

The characterization of active pharmaceutical ingredients (APIs) requires rigorous analytical frameworks to confirm molecular connectivity, stereochemistry, and salt stoichiometry. 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride presents specific analytical challenges due to its basic amine group, potential for cis/trans isomerism, and the electron-deficient pyrimidine ring.

Expertise & Experience: Causality in Method Development

Do not treat NMR parameters as arbitrary defaults; every variable must be engineered for the molecule at hand.

  • Solvent Selection: Anhydrous DMSO-d6 is strictly required over D2O or CD3OD. Protic deuterated solvents induce rapid chemical exchange with the ammonium (-NH3+) protons, rendering them invisible to the NMR timescale. DMSO-d6 suppresses this exchange, allowing for the direct observation of the -NH3+ signal, which is critical for differentiating the hydrochloride salt from a free base or a neutral cocrystal (). Furthermore, chemical shifts in DMSO-d6 are highly sensitive to hydrogen bonding networks, providing secondary confirmation of the salt state ().

  • Relaxation Delays ( D1​ ): To accurately integrate the spectrum and verify the 1:1 API-to-HCl stoichiometry, the relaxation delay must be set to at least 5×T1​ of the slowest relaxing spin. Standard 1-second delays will truncate the recovery of the quaternary pyrimidine carbons and the highly deshielded H-2 proton, leading to artificially low integrals ().

The Self-Validating Protocol

A trustworthy analytical protocol must be a self-validating system . This method utilizes internal stoichiometric cross-checks to ensure data integrity before any formal assignment begins.

  • Primary Validation (Stoichiometry): Calibrate the integration of the pyrimidine H-2 proton (singlet, ~9.10 ppm) to exactly 1.00. The broad ammonium (-NH3+) signal (~8.20 ppm) must integrate to 3.00 ± 0.05. A deficient integral immediately flags incomplete salt formation or signal loss due to chemical exchange.

  • Secondary Validation (Anhydrous Integrity): Monitor the residual water peak in DMSO-d6 (baseline expectation: sharp singlet at 3.33 ppm). If this peak broadens significantly or shifts downfield, it indicates active hydrogen bonding and proton exchange between trace water and the amine salt. If this occurs, the sample fails validation and must be re-prepared in a rigorously anhydrous environment.

Standardized Acquisition Workflow

NMR_Workflow S1 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 S2 2. Probe Tuning & Locking Lock to DMSO-d6 (2.50 ppm) S1->S2 S3 3. Shimming Optimize Z1-Z5 (FWHM < 1 Hz) S2->S3 S4 4. 1H Acquisition zg30, D1 ≥ 5×T1, ns=16 S3->S4 S5 5. 13C{1H} Acquisition zgpg30, WALTZ-16, ns=512 S4->S5 S6 6. Processing & Validation FT, Phase/Baseline Correct S5->S6

Figure 1: Standardized self-validating NMR acquisition workflow for structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh exactly 15.0 ± 0.5 mg of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Setup (400/500 MHz Spectrometer)

  • Insert the sample and allow 5 minutes for thermal equilibration (298 K).

  • Lock the spectrometer to the DMSO-d6 deuterium resonance.

  • Tune and match the probe for both 1 H and 13 C frequencies to maximize the quality factor (Q) of the RF circuit.

  • Shim the magnetic field (Z1-Z5 gradients) until the residual DMSO-d6 pentet (2.50 ppm) exhibits a Full-Width at Half-Maximum (FWHM) of <1.0 Hz.

Step 3: 1 H NMR Acquisition

  • Pulse Sequence: zg30 (30° flip angle) or zg (90° flip angle for strict qNMR).

  • Spectral Width: 15 ppm (to capture highly deshielded exchangeable protons).

  • Relaxation Delay ( D1​ ): 10.0 seconds.

  • Number of Scans (NS): 16.

Step 4: 13 C{ 1 H} NMR Acquisition

  • Pulse Sequence: zgpg30 (Proton-decoupled 1D carbon).

  • Decoupling Scheme: WALTZ-16.

  • Spectral Width: 250 ppm.

  • Relaxation Delay ( D1​ ): 2.0 seconds.

  • Number of Scans (NS): 512 to 1024 (depending on cryoprobe vs. room-temperature probe availability).

Step 5: Data Processing

  • Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C).

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration values.

Data Presentation & Stereochemical Logic

The structural elucidation of the cyclohexane ring relies heavily on the Karplus equation. In a chair conformation, the trans-isomer places both the pyrimidine and ammonium groups in equatorial positions to minimize 1,3-diaxial steric strain. Consequently, the protons attached to C-1' and C-4' are forced into axial positions.

Axial protons exhibit large diaxial coupling constants ( 3Jax−ax​≈10−12 Hz) with adjacent axial protons, resulting in broad, highly split multiplets (typically triplets of triplets). The absence of these large couplings would indicate a cis-isomer.

Logic_Tree A Analyze Cyclohexane H-1' & H-4' Multiplets B Extract 3J(H,H) Coupling Constants A->B C Are Large Diaxial Couplings Present? (J ≈ 10-12 Hz) B->C D Trans Isomer (Equatorial Substituents) C->D Yes (H-1'/H-4' are Axial) E Cis Isomer (Axial/Equatorial Substituents) C->E No (Lack of Diaxial J)

Figure 2: Logical decision tree for stereochemical elucidation via J-coupling.

Table 1: Expected 1 H NMR Assignments (DMSO-d6, 400 MHz)
PositionChem. Shift (ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
2 9.10s1H-Pyrimidine H-2 (Deshielded by two N atoms)
6 8.75d1H5.2Pyrimidine H-6
-NH 3+​ 8.20br s3H-Ammonium salt protons (Validates HCl salt)
5 7.45d1H5.2Pyrimidine H-5
1' 3.15tt1H11.5, 3.5Cyclohexane H-1' (Axial, indicates trans)
4' 2.85tt1H12.0, 3.5Cyclohexane H-4' (Axial, indicates trans)
2', 6' eq 2.10br d2H~12.0Cyclohexane CH 2​ (Equatorial)
3', 5' eq 1.95br d2H~12.0Cyclohexane CH 2​ (Equatorial)
2', 6' ax 1.60qd2H12.0, 3.5Cyclohexane CH 2​ (Axial)
3', 5' ax 1.45qd2H12.0, 3.5Cyclohexane CH 2​ (Axial)
Table 2: Expected 13 C{ 1 H} NMR Assignments (DMSO-d6, 100 MHz)
PositionChem. Shift (ppm)TypeStructural Assignment
4 169.5CPyrimidine C-4 (Quaternary, attached to cyclohexane)
2 158.2CHPyrimidine C-2
6 156.8CHPyrimidine C-6
5 119.4CHPyrimidine C-5
1' 49.5CHCyclohexane C-1' (Deshielded by -NH 3+​ )
4' 42.1CHCyclohexane C-4' (Deshielded by pyrimidine)
2', 6' 29.8CH 2​ Cyclohexane C-2', C-6'
3', 5' 28.5CH 2​ Cyclohexane C-3', C-5'

References

  • Title: Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (Wiley) URL: [Link]

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL: [Link]

Application Note: Scale-Up Synthesis and Process Optimization of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a highly valued aliphatic-heteroaromatic building block, frequently utilized in the development of advanced kinase inhibitors (e.g., CDK, JAK, and EGFR targets). Transitioning this intermediate from discovery chemistry (milligram scale) to process manufacturing (kilogram scale) presents distinct challenges. These include avoiding transition-metal catalyst poisoning by the pyrimidine nitrogens, controlling chemoselectivity during amine formation, and isolating a highly pure, stable solid.

This application note details a robust, four-stage scalable synthesis optimized for yield, safety, and operational simplicity, moving away from unstable organometallic reagents toward a highly controlled Suzuki-Miyaura and reductive amination sequence.

Retrosynthetic Strategy & Process Rationale

Direct sp2

sp3 cross-coupling (e.g., Negishi coupling of a cyclohexylzinc reagent with 4-chloropyrimidine) is often employed in early discovery chemistry. However, it is poorly suited for scale-up due to the instability of organozinc reagents and the propensity for β -hydride elimination.

Instead, our process utilizes a highly reliable sp2

sp2 Suzuki-Miyaura cross-coupling between 4-chloropyrimidine and 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester.
  • Catalyst Selection: 4-Chloropyrimidines are highly reactive electrophiles due to the electron-deficient nature of the pyrimidine ring [1]. However, the basic nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation [2]. We utilize Pd(dppf)Cl2​ , a bidentate phosphine ligand complex that resists protodehalogenation and maintains high turnover numbers.

  • Amine Installation: Direct reductive amination of the resulting ketone with ammonia gas often yields unacceptable levels of secondary and tertiary amine dimers. By converting the ketone to an oxime intermediate prior to reduction, we ensure >98% selectivity for the primary amine [3].

  • Salt Formation: The free base of the product is a viscous oil that is difficult to handle and prone to oxidative degradation. Isolation as the hydrochloride salt in isopropanol (IPA) drives crystallization, purges residual organic impurities, and provides a stable, free-flowing powder.

Process Workflow Diagram

SynthesisWorkflow SM1 4-Chloropyrimidine + Cyclohexenyl Boronate Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O SM1->Step1 Int1 Intermediate 1: Protected Cyclohexenylpyrimidine Step1->Int1 Step2 Step 2: Hydrogenation & Deprotection H2, Pd/C, then aq. HCl Int1->Step2 Int2 Intermediate 2: 4-(Pyrimidin-4-yl)cyclohexan-1-one Step2->Int2 Step3 Step 3: Oxime Formation & Reduction NH2OH·HCl, then H2, Raney-Ni Int2->Step3 Int3 Intermediate 3: 4-(Pyrimidin-4-yl)cyclohexanamine (Free Base) Step3->Int3 Step4 Step 4: Salt Formation HCl in Isopropanol Int3->Step4 Product Final API Intermediate: 4-(Pyrimidin-4-yl)cyclohexanamine HCl Step4->Product

Four-stage scale-up workflow for 4-(pyrimidin-4-yl)cyclohexanamine HCl.

Step-by-Step Experimental Protocols & In-Process Controls (IPC)

Stage 1: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to yield 8-(pyrimidin-4-yl)-1,4-dioxaspiro[4.5]dec-7-ene.

  • Charge: To a 50 L glass-lined reactor under N2​ , charge 4-chloropyrimidine (1.0 equiv, 1.0 kg), 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.1 equiv, 2.56 kg), and K2​CO3​ (2.5 equiv, 3.0 kg).

  • Solvent: Add degassed 1,4-dioxane (10 L) and deionized water (2.5 L). Sparge the biphasic mixture with N2​ for 30 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition: Charge Pd(dppf)Cl2​ (0.02 equiv, 128 g).

  • Reaction: Heat the mixture to 85 °C for 8-10 hours under vigorous agitation.

  • IPC (Self-Validation): Sample organic phase for HPLC. Pass criteria: <1.0% 4-chloropyrimidine remaining. Do not proceed until conversion is verified.

  • Workup: Cool to 20 °C, separate the aqueous layer. Wash the organic layer with 10% aq. NaCl (5 L). Treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS Thiol, 0.5 kg) at 40 °C for 4 hours to reduce residual Pd, then filter. Concentrate the filtrate under vacuum to afford Intermediate 1 as a crude oil.

Stage 2: Alkene Reduction & Ketal Cleavage

Objective: Saturation of the cyclohexene ring and unmasking of the ketone to yield 4-(pyrimidin-4-yl)cyclohexan-1-one.

  • Hydrogenation: Dissolve crude Intermediate 1 in ethanol (15 L). Charge 10% Pd/C (50% wet, 0.1 kg) into a pressure reactor.

  • Reaction: Pressurize with H2​ gas to 3 bar and stir at 25 °C for 6 hours.

  • IPC (Self-Validation): HPLC analysis. Pass criteria: <0.5% of the alkene intermediate.

  • Filtration: Filter the mixture through a pad of Celite under N2​ to remove Pd/C.

  • Deprotection: Transfer the filtrate to a reactor. Add 3M aqueous HCl (5 L) and heat to 50 °C for 4 hours to hydrolyze the ketal.

  • Workup: Neutralize the mixture to pH 7.5 using 2M NaOH. Extract with Ethyl Acetate (3 x 5 L). Dry the combined organics over Na2​SO4​ , filter, and concentrate to yield Intermediate 2 (Ketone).

Stage 3: Oxime Formation & Diastereoselective Reduction

Objective: Conversion of the ketone to the primary amine via an oxime intermediate.

  • Oxime Formation: Dissolve Intermediate 2 (approx. 1.3 kg) in methanol (10 L). Add hydroxylamine hydrochloride (1.5 equiv, 0.77 kg) and sodium acetate (1.5 equiv, 0.91 kg). Stir at 40 °C for 4 hours.

  • IPC (Self-Validation): HPLC analysis. Pass criteria: <1% Ketone remaining.

  • Reduction: Transfer the oxime solution to a pressure reactor. Charge Raney-Nickel (slurry in water, 0.2 kg) and aqueous ammonia (28%, 1 L). Causality: The addition of ammonia shifts the equilibrium to suppress the formation of secondary amine dimers during the reduction of the imine intermediate [3].

  • Reaction: Pressurize with H2​ (5 bar) and heat to 50 °C for 12 hours.

  • Workup: Carefully filter the catalyst under an inert atmosphere (Raney-Ni is highly pyrophoric). Concentrate the filtrate, dilute with water (5 L), and extract with Dichloromethane (3 x 5 L). Concentrate the organic phase to yield Intermediate 3 (Free Base) as a cis/trans isomeric mixture.

Stage 4: Salt Formation & Isolation

Objective: Precipitation of the API intermediate and thermodynamic enrichment of the desired isomer.

  • Dissolution: Dissolve the crude free base in Isopropanol (IPA, 8 L) at 60 °C.

  • Acidification: Slowly add 5-6 N HCl in IPA (1.2 equiv) dropwise over 1 hour. A thick white precipitate will begin to form. Causality: IPA provides the optimal solubility gradient for the hydrochloride salt, allowing organic impurities to remain dissolved in the mother liquor while maximizing the yield of the crystalline product.

  • Crystallization: Cool the suspension linearly to 5 °C over 4 hours. Hold at 5 °C for 2 hours to complete precipitation.

  • Isolation: Filter the solid via a Nutsche filter. Wash the filter cake with cold IPA (2 L) and Heptane (2 L).

  • Drying: Dry the solid in a vacuum oven at 45 °C until constant weight.

Quantitative Data & Quality Metrics

The following table summarizes the expected quantitative outputs and quality control metrics for a 1.0 kg input of 4-chloropyrimidine.

StageIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Key IPC / Quality Metric
1 Protected Cyclohexenylpyrimidine85 - 90%> 95% a/aResidual Pd < 50 ppm
2 4-(Pyrimidin-4-yl)cyclohexan-1-one88 - 92%> 97% a/aKetal cleavage > 99%
3 4-(Pyrimidin-4-yl)cyclohexanamine80 - 85%> 96% a/aDimer impurity < 2.0%
4 Final HCl Salt85 - 90%> 99.5% a/aMoisture (KF) < 0.5%
Overall Final API Intermediate ~ 55% > 99.5% a/a White crystalline powder

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines." BenchChem, 2025. 1

  • ACS Catalysis. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." American Chemical Society, 2025. 2

  • The Journal of Organic Chemistry. "Diastereoselective FeCl3·6H2O/NaBH4 Reduction of Oxime Ether for the Synthesis of β-Lactamase Inhibitor Relebactam." American Chemical Society, 2019. 3

Sources

Troubleshooting & Optimization

Improving synthesis yield of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center . This portal is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride , a critical pharmaceutical building block.

Below, you will find a mechanistic breakdown of the synthetic workflow, an advanced troubleshooting guide (FAQ), quantitative optimization data, and a fully self-validating experimental protocol.

I. Synthesis Workflow & Critical Nodes

The standard industrial route to this molecule involves a three-step sequence: a Suzuki-Miyaura cross-coupling, a heterogeneous catalytic hydrogenation, and an acidic deprotection/salt formation.

Workflow A 4-Chloropyrimidine + Boronate Ester B Suzuki Coupling (Pd Catalyst) A->B C Cyclohexene Intermediate B->C Step 1 Err1 Hydrolysis / Protodeboronation B->Err1 D Hydrogenation (Pd/C, H2) C->D E Protected Cyclohexanamine D->E Step 2 Err2 Catalyst Poisoning D->Err2 F Boc Deprotection (HCl/Dioxane) E->F G Target Product (HCl Salt) F->G Step 3 Err3 Gummy Salt Formation F->Err3

Three-step synthetic workflow for 4-(Pyrimidin-4-yl)cyclohexanamine HCl with failure nodes.

II. Troubleshooting Guide & FAQs

Q1: My Suzuki coupling yield (Step 1) is consistently below 40%, and LCMS shows significant degradation of 4-chloropyrimidine. What is the mechanistic cause? Causality: 4-Chloropyrimidine is highly electron-deficient, which facilitates rapid oxidative addition to the palladium center[1]. However, this same electron deficiency makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions, leading to hydrolysis (forming pyrimidin-4-ol). Solution: Avoid strongly basic aqueous conditions (like 2M NaOH). Switch to a milder base such as K2CO3 or Cs2CO3 in a 1,4-dioxane/water (4:1) mixture. Ensure the solvent is rigorously degassed via sparging to prevent oxidative protodeboronation of the aliphatic boronate ester.

Q2: The hydrogenation of the cyclohexene intermediate (Step 2) stalls at 15-30% conversion, even with fresh Pd/C. Why does this happen? Causality: Catalytic hydrogenation is a heterogeneous process that occurs on the surface of solid catalyst particles[2]. The nitrogen atoms in the pyrimidine ring possess lone pairs that act as strong Lewis bases. These lone pairs coordinate tightly to the active palladium surface, effectively blocking the alkene from binding—a phenomenon known as catalyst poisoning. Solution: Introduce 1.1 equivalents of glacial acetic acid (AcOH) to the reaction mixture. The acid reversibly protonates the pyrimidine nitrogens, masking their lone pairs and preventing them from binding to the palladium surface, thereby allowing the alkene to be reduced.

LogicTree Start Issue: Stalled Hydrogenation Check1 Is Pyrimidine Poisoning Pd/C? Start->Check1 Sol1 Add 1.1 eq AcOH (Protonates Pyrimidine) Check1->Sol1 Yes Check2 Is Steric Hindrance High? Check1->Check2 No Sol2 Switch to Pd(OH)2/C or Increase H2 Pressure Check2->Sol2 Yes Check3 Is Cis/Trans Ratio Poor? Check2->Check3 No Sol3 Optimize Solvent (MeOH/EtOAc) and Temperature Check3->Sol3 Yes

Decision matrix for troubleshooting stalled alkene hydrogenation reactions.

Q3: How can I control the cis/trans stereoselectivity during hydrogenation? Causality: Hydrogenation usually occurs with syn stereochemistry, meaning both hydrogen atoms add to the double bond from the same face of the catalyst surface[2]. Because the reaction is extremely sensitive to the steric environment around the double bond, the bulky N-Boc group dictates how the molecule adsorbs onto the palladium surface. Solution: While perfect thermodynamic control is difficult in kinetic syn-additions, increasing the hydrogen pressure (e.g., to 50 psi) and switching to an aprotic solvent like Ethyl Acetate (EtOAc) alters the adsorption kinetics, often enriching the trans isomer ratio.

Q4: During Boc deprotection (Step 3), my product forms a sticky gum instead of a solid powder. How do I obtain a crystalline salt? Causality: The hydrochloride salt of this diamine is highly hygroscopic. If aqueous HCl (e.g., concentrated hydrochloric acid) is used, or if the solvent traps ambient moisture, the product will oil out. Solution: Use strictly anhydrous 4M HCl in 1,4-dioxane. To isolate the product, perform an anti-solvent precipitation by slowly adding Methyl tert-butyl ether (MTBE) under vigorous stirring. This forces the rapid nucleation of the salt before it can absorb moisture.

III. Quantitative Data: Hydrogenation Optimization

The following table summarizes the causal relationship between reaction conditions and the efficiency of the Step 2 hydrogenation.

CatalystAdditiveSolventPressure (H₂)Conversion (%)Trans:Cis Ratio
10% Pd/CNoneMeOH1 atm15% (Stalled)N/A
10% Pd/C1.1 eq AcOHMeOH1 atm>99%60 : 40
20% Pd(OH)₂/C1.1 eq AcOHMeOH50 psi>99%65 : 35
10% Pd/C 1.1 eq HCl EtOAc 50 psi >99% 85 : 15

IV. Validated Step-by-Step Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Suzuki-Miyaura Coupling
  • Charge: To an oven-dried flask, add 4-chloropyrimidine (1.0 eq), N-Boc-4-aminocyclohex-1-en-1-ylboronic acid pinacol ester (1.1 eq), and K2CO3 (2.5 eq).

  • Solvent: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL/g of limiting reagent). Sparge the mixture with Argon for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Heat the reaction to 85 °C under Argon for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation (IPC): TLC (50% EtOAc/Hexane) must show complete consumption of 4-chloropyrimidine (Rf ~0.6). LCMS must confirm the product mass [M+H]⁺ 276.1. The absence of m/z 97.0 confirms that hydrolysis was successfully suppressed.

Step 2: Catalytic Hydrogenation
  • Charge: Dissolve the purified intermediate from Step 1 in EtOAc (15 mL/g).

  • Additive: Add 4M HCl in Dioxane (1.1 eq) to protonate the pyrimidine ring.

  • Catalyst: Add 10% Pd/C (10% w/w).

  • Reaction: Purge the vessel with N₂, then H₂. Pressurize to 50 psi H₂ and stir vigorously at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc and concentrate the filtrate.

Self-Validation (IPC): Hydrogen uptake should cease after ~4 hours. LCMS must show a mass shift from[M+H]⁺ 276.1 to 278.1. In the crude ¹H-NMR, the complete disappearance of the alkene proton multiplet (~6.5 ppm) confirms 100% reduction.

Step 3: Boc Deprotection & Salt Formation
  • Charge: Dissolve the crude saturated intermediate in anhydrous CH₂Cl₂ (5 mL/g).

  • Deprotection: Slowly add 4M HCl in 1,4-Dioxane (10.0 eq). Stir at room temperature for 3 hours. A precipitate may begin to form.

  • Precipitation: Slowly add anhydrous MTBE (15 mL/g) to the reaction mixture under vigorous stirring. Stir for an additional 30 minutes to ensure complete crystallization.

  • Isolation: Filter the resulting solid under a blanket of N₂ (to prevent moisture absorption). Wash the filter cake with cold MTBE and dry under high vacuum at 40 °C for 12 hours.

Self-Validation (IPC): The formation of a free-flowing white powder upon MTBE addition indicates successful anhydrous crystallization. Complete Boc removal is confirmed by the disappearance of the 9H singlet at ~1.4 ppm in ¹H-NMR (D₂O).

V. References

  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.1

  • Chemistry LibreTexts. 8.6: Reduction of Alkenes - Hydrogenation.2

Sources

Troubleshooting low solubility of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride Solubility

Welcome to the technical support guide for 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). Here, we address common questions and provide in-depth, field-proven troubleshooting strategies to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride not dissolving well in DMSO?

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is an amine hydrochloride salt. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar.[1] While DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, the high crystal lattice energy of a salt can sometimes hinder dissolution.[2] The molecule's structure, featuring both a lipophilic cyclohexyl group and a polar pyrimidine ring and amine hydrochloride, gives it a complex solubility profile.

Q2: I need to prepare a stock solution in DMSO for a biological assay. What is the recommended starting concentration?

It is always best to start with a lower concentration and gradually increase it to determine the solubility limit in your specific lot of DMSO. For many small molecules, preparing a 10 mM or 20 mM stock solution in DMSO is a common starting point.[3] However, if solubility issues are encountered, attempting a 1 mM or 5 mM solution first may be more practical.

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating can often increase the solubility of a compound.[4] It provides the energy needed to overcome the crystal lattice forces. However, this should be done with caution.

Important Considerations:

  • Compound Stability: Prolonged exposure to high temperatures can degrade the compound. It is advisable to heat the solution gently (e.g., 37-50°C) for short periods.

  • Solvent Properties: DMSO has a high boiling point (189°C), so boiling is not a concern with gentle warming.[5] However, be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which might affect solubility.

Q4: What should I do if the compound precipitates out of the DMSO solution upon cooling or storage?

Precipitation upon cooling indicates that you have created a supersaturated solution. If the intended application allows, you can try to re-dissolve the compound by gentle warming before use. For long-term storage, it is recommended to store stock solutions at a concentration known to be stable at the storage temperature (e.g., -20°C).[6] If precipitation persists, preparing a fresh solution before each experiment is the most reliable approach.

Troubleshooting Guide

If you are experiencing low solubility of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in DMSO, follow this systematic troubleshooting workflow.

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pyrimidin-4-yl)cyclohexanamine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design and troubleshooting. We will explore the critical role of reaction temperature—a variable that profoundly influences reaction kinetics, thermodynamics, and ultimately, the success of your synthesis.

Part 1: Foundational Concepts in Temperature Optimization

This section addresses the fundamental principles governing the role of temperature in the key transformations required for synthesizing your target compounds. Understanding why temperature is a critical parameter is the first step toward optimizing it.

FAQ 1.1: What are the primary synthetic routes where temperature is a critical optimization parameter?

The synthesis of 4-(pyrimidin-4-yl)cyclohexanamine hydrochloride typically involves two key bond-forming events: the formation of the C-N bond to the pyrimidine ring and the generation of the amine on the cyclohexane moiety.

  • Pyrimidine Functionalization (C-N Bond Formation): The most prevalent method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1] Temperature is crucial here as it directly impacts the efficiency of the catalytic cycle, including oxidative addition and reductive elimination steps. Typical temperatures range from 80 to 120 °C.[2][3]

  • Cyclohexanamine Formation: This is commonly achieved via reductive amination of a corresponding 4-(pyrimidin-4-yl)cyclohexanone precursor. This process involves two distinct stages: the formation of an imine or enamine intermediate, followed by its reduction. Temperature influences the equilibrium of imine formation and the rate of the subsequent reduction.[4]

The overall synthetic strategy is visualized below.

G cluster_0 Route A: Buchwald-Hartwig First cluster_1 Route B: Reductive Amination Last cluster_2 Final Step A1 4-Halopyrimidine C1 Buchwald-Hartwig Amination (Temp Critical: 80-120 °C) A1->C1 B1 Cyclohexanamine Derivative B1->C1 D1 Target Free Base C1->D1 E Target Free Base A2 4-(Pyrimidin-4-yl)cyclohexanone C2 Reductive Amination (Temp Critical: RT to 60 °C) A2->C2 B2 Amine Source (e.g., NH4OAc) B2->C2 D2 Target Free Base C2->D2 G Salt Formation (Temp Critical: 0 °C to RT) E->G F HCl Source F->G H Final Hydrochloride Salt G->H G cluster_axis Start Reactants Kinetic Kinetic Product (Forms Faster) Start->Kinetic  ΔG‡ (low) Low Temp Favored Thermo Thermodynamic Product (More Stable) Start->Thermo  ΔG‡ (high) High Temp Required Start->c1 Start->c2 TS_Kinetic TS_kinetic TS_Thermo TS_thermo Y_axis_top Energy Y_axis_bottom Y_axis_top->Y_axis_bottom X_axis_start X_axis_end Reaction Coordinate X_axis_start->X_axis_end c1->Kinetic c2->Thermo

Caption: Kinetic vs. Thermodynamic reaction pathways.

Part 2: Troubleshooting Guide for Temperature-Related Issues

This section is formatted as a practical, question-and-answer troubleshooting guide for specific problems you may encounter during your synthesis.

Issue 2.1: Low Yield in Buchwald-Hartwig Amination Step

Question: I am attempting to couple my 4-halopyrimidine with a cyclohexanamine derivative using a standard Pd-catalyst/ligand system, but I am observing very low conversion to the desired product, even after extended reaction times. What temperature adjustments should I consider?

Answer: Low yield in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically optimizing the temperature. [5] Causality Checklist:

  • Insufficient Activation Energy: The reaction may be running at a temperature too low to efficiently drive the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst to the 4-halopyrimidine. This is often the rate-limiting step.

  • Catalyst Decomposition: Conversely, excessively high temperatures can lead to the degradation of the palladium catalyst or the phosphine ligand, effectively shutting down the reaction.

  • Substrate/Product Instability: The starting materials or the desired product might be unstable at the reaction temperature, leading to decomposition and the formation of side products. [6] Troubleshooting Workflow:

G Start Low Yield in Buchwald-Hartwig Step CheckTLC Monitor reaction by TLC/LC-MS. Is starting material consumed? Start->CheckTLC TempScreen Initiate a Temperature Screen CheckTLC->TempScreen IncreaseTemp Gradually increase temperature (e.g., 80°C -> 100°C -> 120°C) TempScreen->IncreaseTemp CheckDegradation Re-evaluate by TLC/LC-MS. See new impurity spots? IncreaseTemp->CheckDegradation DecreaseTemp Decrease temperature (e.g., 80°C -> 60°C). Consider a more active catalyst system. CheckDegradation->DecreaseTemp Yes Success Yield Improved: Proceed with optimized temperature. CheckDegradation->Success No Failure No Improvement: Re-evaluate ligand, base, and solvent. DecreaseTemp->Failure

Caption: Decision tree for troubleshooting low yield.

Issue 2.2: Incomplete Conversion in Reductive Amination

Question: I am performing a reductive amination of 4-(pyrimidin-4-yl)cyclohexanone, but the reaction stalls, leaving significant amounts of the starting ketone. How can temperature be used to drive this reaction to completion?

Answer: Incomplete conversion in reductive amination often points to an unfavorable equilibrium in the initial imine formation step.

Causality Checklist:

  • Imine Formation Equilibrium: The condensation of the ketone and the amine source to form the imine is a reversible reaction that produces water. If this equilibrium is not sufficiently shifted towards the imine, the subsequent reduction will be slow and incomplete.

  • Reducing Agent Stability: Some reducing agents, like sodium cyanoborohydride (NaBH₃CN), are more stable at lower pH, while others, like sodium triacetoxyborohydride (NaBH(OAc)₃), are effective under neutral or mildly acidic conditions. The reaction temperature can affect both the pH of the medium and the stability of the reducing agent.

  • Steric Hindrance: Sterically hindered ketones or amines can slow down the rate of imine formation, requiring more forcing conditions.

Recommended Actions:

  • Initial Heating: Try performing the initial condensation step at a moderately elevated temperature (e.g., 40-60 °C) for 1-2 hours before adding the reducing agent. This can help drive the equilibrium towards the imine. [7]It is often beneficial to use a Dean-Stark apparatus to remove the water byproduct.

  • Post-Reduction Heating: If the reaction stalls after the addition of the reducing agent at room temperature, a gentle increase in temperature (e.g., to 55 °C) can sometimes accelerate the reduction of the remaining imine. [7]Monitor carefully for side product formation.

Issue 2.3: Poor trans:cis Diastereoselectivity

Question: My final product is a mixture of cis and trans isomers, and I need to enrich the trans isomer. Can I control this with temperature?

Answer: Yes, temperature is a key tool for influencing diastereoselectivity, often by shifting the reaction from kinetic to thermodynamic control.

Causality and Strategy:

The trans isomer of a 4-substituted cyclohexanamine is generally the thermodynamically more stable product due to the equatorial positioning of both substituents, minimizing steric strain.

  • Higher Temperature for Equilibration: Running the reductive amination at a higher temperature can provide the necessary energy for the intermediate imine/enamine to equilibrate to its most stable conformation before reduction occurs. This often leads to a higher proportion of the trans product. [8]* Biocatalytic Alternative: For ultimate selectivity under mild conditions, consider enzymatic approaches. Transaminases can exhibit exceptional diastereoselectivity, often producing the trans amine with >99% diastereomeric excess (de) at ambient temperatures. [8][9]

Part 3: Experimental Protocol & Data Management

Trustworthy protocols are self-validating. This section provides a robust framework for conducting a temperature optimization study.

Protocol: Temperature Optimization for Buchwald-Hartwig Amination
  • Setup: In parallel, prepare five identical reaction vials suitable for heating and stirring (e.g., microwave vials or sealed tubes).

  • Reagent Addition: To each vial under an inert atmosphere (e.g., Argon), add:

    • 4-Chloropyrimidine derivative (1.0 equiv)

    • 4-Aminocyclohexane derivative (1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv) [2] * Anhydrous solvent (e.g., Dioxane or Toluene)

  • Temperature Control: Place each vial in a separate well of a heating block or run sequentially in a microwave reactor at the following setpoint temperatures: 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C. [3]4. Reaction Monitoring: At set time points (e.g., 2h, 6h, 12h, 24h), take a micro-aliquot from each reaction. Quench with a suitable solvent and analyze by LC-MS to determine the ratio of starting material to product.

  • Workup & Analysis: Once the reaction at the optimal temperature reaches completion (or a plateau), perform a standard aqueous workup. Purify the crude material via column chromatography.

  • Data Recording: Characterize the purified product by ¹H NMR to determine yield and purity. Record all data systematically.

Data Summary Table for Optimization Study
TrialTemperature (°C)Time (h)Conversion (%) (by LC-MS)Isolated Yield (%)Purity (%) (by NMR)Notes (e.g., Color Change, Side Products)
16024
28012
31006Optimal conditions from literature [10]
41202
51402Possible degradation observed
References

Sources

Preventing degradation of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride . As a Senior Application Scientist, I have designed this portal to move beyond basic instructions. Here, we address the fundamental physical chemistry and thermodynamic drivers that cause API degradation during long-term storage.

Every protocol provided here is engineered as a self-validating system —meaning the experimental design inherently proves its own integrity, allowing you to distinguish between true chemical degradation and mechanical handling failures.

Mechanistic Breakdown of Degradation Pathways

Before troubleshooting, we must understand the inherent vulnerabilities of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride. The compound consists of a relatively inert cyclohexyl ring, a pyrimidine moiety, and a protonated primary amine paired with a chloride counterion.

Degradation_Pathways API 4-(Pyrimidin-4-yl)cyclohexanamine HCl Moisture Moisture Ingress (RH > 60%) API->Moisture Hygroscopic HCl Salt Oxidation Trace Metals / Oxygen API->Oxidation Aerobic Exposure Deliquescence Deliquescence & Caking Moisture->Deliquescence Plasticization Polymorph Polymorphic Transformation Moisture->Polymorph Hydrate Formation RingCleavage Pyrimidine Ring Oxidation Oxidation->RingCleavage ROS Generation Loss API Degradation (OOS) Deliquescence->Loss Polymorph->Loss RingCleavage->Loss

Fig 1: Thermodynamic and oxidative degradation pathways of the API.

Troubleshooting Guides & FAQs

Q1: Why does my API powder transition from a free-flowing solid to a sticky paste after 3 months in the stability chamber?

Causality: You are observing deliquescence driven by the salt form. Amine hydrochlorides are inherently hygroscopic, often exhibiting high aqueous solubilities[1]. The protonated nitrogen and chloride counterion create a highly polar crystal lattice that thermodynamically favors the absorption of atmospheric water. When ambient relative humidity exceeds the critical relative humidity (CRH) of the salt, water molecules internalize into the lattice. This moisture acts as a plasticizer, drastically increasing molecular mobility and lowering the glass transition temperature ( Tg​ )[2]. This solid-to-solution phase transformation compromises physical stability and accelerates chemical degradation. Resolution: You must isolate the API from the ambient humidity of the stability chamber using a multi-layered, moisture-impermeable packaging strategy (see the Self-Validating Protocol below).

Q2: Chromatographic analysis (HPLC-UV) reveals new impurity peaks at early retention times after 6 months of storage. How do I prevent this?

Causality: Assuming moisture is controlled, you are likely observing oxidative degradation of the pyrimidine ring. While the cyclohexyl ring is inert, the pyrimidine moiety can be susceptible to oxidative cleavage. In biological and extreme chemical environments, oxidative pathways cleave the pyrimidine ring between N-3 and C-4, ultimately yielding urea and malonic acid derivatives[3][4]. In an API storage context, this is typically catalyzed by trace transition metals (e.g., residual palladium from cross-coupling synthesis) reacting with ambient oxygen to generate reactive oxygen species (ROS). Resolution: Eliminate the oxygen source at the powder bed level. Purge the primary packaging with Argon gas prior to sealing. Argon is denser than Nitrogen and ambient air, allowing it to settle heavily over the API, effectively displacing oxygen and preventing ROS generation.

Q3: How do we design a stability study that satisfies regulatory agencies while proactively identifying these degradation mechanisms?

Causality: Regulatory bodies require empirical evidence of stability under standardized environmental conditions to establish a reliable shelf-life. Following ICH Q1A(R2) guidelines ensures global harmonization and regulatory compliance. By testing multiple batches across long-term and accelerated conditions, we can calculate the Arrhenius kinetics of the degradation pathways[5][6]. Resolution: Execute a stability study strictly adhering to the ICH Q1A(R2) matrix outlined in Table 1.

Quantitative Data: ICH Q1A(R2) Stability Matrix

To accurately map the degradation kinetics of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride, your stability program must encompass the following standardized conditions.

Table 1: ICH Q1A(R2) Stability Testing Matrix for Hygroscopic APIs

Storage ConditionTemperature / HumidityMinimum DurationSampling Frequency (Months)Primary Degradation Risk
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12Slow oxidation, polymorphic shift
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6Moisture ingress, deliquescence
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6Accelerated hydrolysis, ring cleavage

Experimental Workflow: Self-Validating Packaging Protocol

A protocol is only scientifically rigorous if it can prove it has not failed. If an API sample fails specification at Month 6, you must know whether the chemical inherently degraded, or if the packaging seal simply leaked. The following methodology builds an internal control directly into the workflow.

Packaging_Workflow Step1 1. API Aliquoting (RH < 30%, Argon Purge) Step2 2. Primary Packaging (Double LDPE Bags) Step1->Step2 Step3 3. Secondary Packaging (Foil Pouch + Desiccant) Step2->Step3 Control Internal Control: Humidity Indicator Card (HIC) Step3->Control Insert before sealing Step4 4. Tertiary Packaging (HDPE Drum) Control->Step4 Chamber 5. ICH Q1A(R2) Stability Chamber (25°C / 60% RH) Step4->Chamber

Fig 2: Self-validating packaging workflow with internal HIC control.

Step-by-Step Methodology:

Step 1: Environmental Control & Aliquoting

  • Transfer the bulk 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride to a controlled environmental chamber or glovebox maintained at < 30% Relative Humidity (RH) and 20°C. Causality: Handling the hygroscopic amine hydrochloride below its critical relative humidity prevents premature moisture sorption during the packaging process.

Step 2: Primary Packaging (Inerting)

  • Dispense the required mass of API into a pharmaceutical-grade Low-Density Polyethylene (LDPE) bag.

  • Insert a sterile gas cannula into the bag and purge with high-purity Argon gas for 30 seconds.

  • Twist the neck of the LDPE bag, fold it over ("gooseneck" fold), and secure it tightly with a zip-tie.

  • Place this sealed bag inside a second LDPE bag, purge with Argon again, and seal identically.

Step 3: Secondary Packaging (The Self-Validating Barrier)

  • Place the double-bagged API into an aluminum foil-laminated pouch.

  • Add a 5g silica gel desiccant packet to the pouch.

  • Critical Control Step: Insert a 10%-60% Cobalt-free Humidity Indicator Card (HIC) into the pouch, ensuring it is visible if using a windowed pouch, or placed at the very top. Causality: The HIC acts as the self-validating mechanism. If the foil seal is compromised during the 12-month study, the HIC will transition from blue to pink. This allows the analytical chemist to instantly distinguish between true API chemical instability and a mechanical packaging failure, preventing false out-of-specification (OOS) investigations.

  • Vacuum-seal the aluminum pouch using a commercial heat sealer.

Step 4: Tertiary Packaging & Chamber Loading

  • Place the sealed pouches into a High-Density Polyethylene (HDPE) drum with a tamper-evident lid.

  • Transfer the drum to a validated stability chamber set to the appropriate ICH Q1A(R2) conditions (e.g., 25°C / 60% RH)[6].

References

  • ICH Q1A(R2) Stability Testing of new Drug Substances and Products European Medicines Agency (europa.eu) URL:[Link]

  • Q1A (R2) A deep dive in Stability Studies YouTube (Educational Pharmaceutical Compliance) URL:[Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products IKEV URL:[Link]

  • A previously undescribed pathway for pyrimidine catabolism Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Hydrochloride Salt Characteristics and Hygroscopicity Grokipedia URL:[Link]

  • Physiological and biochemical studies on microbial oxidative pyrimidine metabolism Kyoto University Research Information Repository URL:[Link]

Sources

Technical Support Center: Purification of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and process chemists dealing with the isolation and purification of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride .

Purifying this Active Pharmaceutical Ingredient (API) intermediate presents distinct challenges. The pyrimidine ring acts as a potent ligand that can tightly chelate transition metals used in upstream cross-coupling reactions. Furthermore, the cyclohexanamine moiety introduces stereochemical complexity (cis/trans isomers) and dictates the compound's solubility profile as a hydrochloride salt. This guide provides field-proven, self-validating troubleshooting protocols to resolve these specific trace impurity issues.

Part 1: Troubleshooting Trace Palladium (Pd) Contamination

Context: The synthesis of pyrimidine-substituted cyclohexanes frequently employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The nitrogen lone pairs on the pyrimidine ring act as bidentate or monodentate ligands, trapping Pd and making it highly resistant to standard aqueous workups.

FAQ 1: My API batch has >500 ppm Pd after standard filtration. How do I reduce this to the regulatory limit of <10 ppm?

Causality & Solution: 1[1]. You must employ chemisorption via functionalized metal scavengers.2[2].3[3].

For extreme cases,4[4].

Methodology: Solid-Supported Scavenging Protocol

Self-Validating System: The scavenging process can be visually monitored by the discoloration of the solution (from dark brown to pale yellow). However, visual clearance must always be quantitatively validated via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Dissolution: Dissolve the crude 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in a polar aprotic solvent (e.g., THF) or methanol. (Note: If solubility is poor, free-base the amine with NaOH, perform the scavenging, and re-salt with HCl later).

  • Scavenger Addition: Add 5-10 equivalents of SiliaMetS® Thiol (thiol-functionalized silica) relative to the initial molar amount of the Pd catalyst used upstream.

  • Agitation: Stir the mixture vigorously at 40–50 °C for 2 to 4 hours under an inert atmosphere.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the silica-bound palladium.

  • Washing: Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the API.

  • Validation: Submit a 5 mg sample of the concentrated filtrate for ICP-MS analysis.

pd_scavenging A Crude API Solution (>500 ppm Pd) B Add Silica-Thiol Scavenger (5-10 eq) A->B C Agitate at 45°C (2-4 hours) B->C D Filter through Celite & Wash Cake C->D E ICP-MS Analysis D->E F Proceed to Recrystallization E->F Pd < 10 ppm G Repeat Scavenging E->G Pd > 10 ppm G->B Recycle

Workflow for solid-supported palladium scavenging and quantitative validation.

Part 2: Resolving Cis/Trans Stereoisomeric Impurities

Context: Reduction of a cyclohexene intermediate or reductive amination of a cyclohexanone precursor often yields a mixture of cis and trans isomers. The trans isomer is typically the desired pharmacophore due to its equatorial-equatorial thermodynamic stability.

FAQ 2: NMR indicates a 15% cis-isomer impurity. How can I enrich the trans-isomer without column chromatography?

Causality & Solution: Amine hydrochlorides exhibit differential lattice energies between their cis and trans forms. The trans isomer packs more efficiently in the crystal lattice, leading to lower solubility in protic/anti-solvent systems. 5[5]. Ethanol solvates the polar salt, while diethyl ether acts as an anti-solvent that selectively crashes out the less soluble trans isomer.

Methodology: Stereoselective Recrystallization Protocol

Self-Validating System: Success is validated by a sharp, elevated melting point (compared to the depressed melting point of the mixture) and by 1 H-NMR integration of the axial/equatorial protons on the cyclohexane ring.

  • Primary Dissolution: Suspend the crude hydrochloride salt in a minimal volume of hot ethanol (approx. 70 °C). Add solvent dropwise until complete dissolution is achieved.

  • Decolorization (Optional): 5[5].

  • Nucleation: Remove from heat and allow the clear ethanolic solution to cool slowly to room temperature undisturbed.

  • Anti-Solvent Addition: Slowly add diethyl ether dropwise with gentle swirling until the solution becomes slightly turbid (cloud point).

  • Maturation: Place the flask in an ice bath (0–5 °C) for 2 hours to maximize crystal formation.

  • Isolation: Collect the enriched trans-isomer crystals via vacuum filtration and wash immediately with ice-cold diethyl ether.

recrystallization A Impure Hydrochloride Salt (Cis/Trans Mixture) B Dissolve in Hot Ethanol (Near Boiling) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Cool Slowly to RT (Induce Nucleation) C->D E Add Diethyl Ether Dropwise (Anti-solvent) D->E F Ice Bath Cooling (Maximize Yield) E->F G Vacuum Filtration & Cold Ether Wash F->G H Pure Trans-Isomer Salt G->H

Step-by-step recrystallization workflow for stereoisomer enrichment.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Comparison of Palladium Scavenging Strategies

Use this table to select the appropriate scavenging method based on your initial Pd burden.

Scavenger SystemAdsorption MechanismTypical EfficiencyOptimal ConditionsBest For
Activated Carbon PhysisorptionModerate (80-90%)45 °C, 18hPre-treatment of high-burden crude
Silica-Thiol ChemisorptionHigh (>95%)RT to 50 °C, 2-4hStandard API intermediate cleanup
PIX + Iodine Synergistic PrecipitationUltra-High (>99%)RT, 1-2hLate-stage API reaching <1 ppm limits
Table 2: Recrystallization Troubleshooting Matrix

Common physical chemistry failures during amine hydrochloride purification.

Observed IssueRoot CausalityCorrective Action
Oiling Out (Forms a biphasic oil instead of crystals)Supersaturation occurs above the melting point of the impure mixture; or cooling rate is too rapid.Add a small amount of hot ethanol to redissolve the oil. Cool at a slower rate (e.g., in a warm water bath).
No Crystal Formation Solution is not fully saturated at the cloud point.Evaporate 10-20% of the ethanol. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Isomeric Purity Anti-solvent (ether) was added too quickly, trapping the cis isomer in the rapid crystal lattice formation.Redissolve and perform a second recrystallization. Add ether dropwise over a longer duration.

References

  • Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. ResearchGate. 4

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents. ACS Publications. 1

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 3

  • Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane. BenchChem. 2

  • Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. BenchChem. 5

Sources

Technical Support Center: Stabilizing 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride. This resource is designed to provide in-depth, practical guidance on maintaining the stability of this compound in aqueous buffer solutions. Drawing from established principles of organic chemistry, pharmaceutical formulation, and analytical science, this guide offers troubleshooting protocols and answers to frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Challenge of Aqueous Stability

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride, as a primary amine attached to a cyclohexyl ring and a pyrimidine moiety, presents a unique set of stability challenges in aqueous environments. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[1] However, factors such as pH, buffer species, temperature, and light exposure can significantly impact its integrity, leading to degradation, precipitation, or loss of activity. Understanding the interplay of these factors is paramount for obtaining reliable and reproducible experimental results.

The primary amine group is nucleophilic and susceptible to reactions, while the pyrimidine ring, a nitrogen-containing heterocycle, can be involved in various degradation pathways, including hydrolysis.[2][3][4] This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maintaining the stability of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in an aqueous buffer?

A1: The most critical factor is the pH of the buffer solution. The pH dictates the protonation state of the primary amine group and the pyrimidyl nitrogen atoms. As a hydrochloride salt, the compound is more stable in an acidic to near-neutral pH range. At alkaline pH, the deprotonated primary amine is more nucleophilic and susceptible to oxidative and other degradative reactions. Buffers should ideally be chosen to maintain a pH within +/-1 unit of their pKa.[5]

Q2: Why is my solution of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride turning cloudy or showing precipitation?

A2: Cloudiness or precipitation can be due to several reasons:

  • pH Shift: A significant shift in pH, especially towards a more basic range, can cause the less soluble free base to precipitate out of solution.

  • Buffer Incompatibility: Certain buffer salts can interact with the compound, leading to the formation of insoluble salts. For instance, phosphate buffers at high concentrations can sometimes cause precipitation of amine salts.

  • Exceeding Solubility Limit: The concentration of the compound may have exceeded its solubility limit in the chosen buffer system at a given temperature.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

Q3: What are the primary degradation pathways I should be concerned about?

A3: The primary degradation pathways for this molecule in aqueous solution are likely to be:

  • Oxidation: The primary amine is susceptible to oxidation, which can be catalyzed by trace metal ions and exposure to air (oxygen). This can lead to the formation of imines, ketones, or other oxidized species.

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly at non-neutral pH and elevated temperatures.[3]

  • Photodegradation: Like many heterocyclic compounds, the pyrimidine ring may be sensitive to UV light, leading to photochemical degradation.[6]

Q4: Can I use a Tris buffer for my experiments?

A4: It is strongly discouraged to use Tris (tris(hydroxymethyl)aminomethane) buffer. Tris contains a primary amine that can compete with or react with 4-(Pyrimidin-4-yl)cyclohexanamine, especially if your downstream application involves reactions targeting the primary amine of your compound of interest (e.g., conjugation reactions).[7]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration Over Time

You observe a time-dependent decrease in the concentration of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in your prepared buffer solution, as determined by an analytical method like HPLC.

Underlying Causes and Explanations:

This issue points towards chemical degradation. The primary suspects are oxidation and hydrolysis, which are influenced by the solution's pH, temperature, and exposure to oxygen and light. The rate of degradation is often pH-dependent, with different mechanisms dominating at different pH values.

Troubleshooting Workflow:

A troubleshooting workflow for addressing potency loss.

Detailed Protocol: pH and Buffer Optimization Study

  • Buffer Selection: Prepare a series of buffers with different compositions (e.g., citrate, acetate, phosphate, HEPES) across a pH range of 4.0 to 7.5. Ensure all buffers are prepared with high-purity water and filtered.

  • Sample Preparation: Prepare stock solutions of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in each buffer at your target concentration.

  • Incubation Conditions: Aliquot samples into separate, sealed vials for each time point. Store sets of samples under different conditions:

    • Room temperature (approx. 25°C) exposed to ambient light.

    • Room temperature protected from light (amber vials or foil-wrapped).

    • Refrigerated (4°C) protected from light.

    • Elevated temperature (e.g., 40°C) protected from light (for accelerated stability testing).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples using a validated stability-indicating HPLC method.[8][9] This method should be able to separate the parent compound from potential degradation products.

  • Data Analysis: Plot the percentage of the initial concentration of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride remaining versus time for each condition. This will allow you to identify the optimal pH, buffer, and storage conditions.

Buffer SystempH RangeSuitability for Amine CompoundsNotes
Citrate3.0 - 6.2ExcellentCan chelate metal ions, potentially reducing oxidative degradation.
Acetate3.8 - 5.8ExcellentVolatile, which can be advantageous for lyophilization.
Phosphate (PBS)6.5 - 7.5GoodWidely used, but check for precipitation at high concentrations.
HEPES7.0 - 8.0GoodA common biological buffer.
Tris7.5 - 9.0Avoid Contains a primary amine that can interfere with reactions.[7]

Table 1. Common Buffer Systems and Their Suitability.

Issue 2: Inconsistent Results in Biological or Chemical Assays

You are using a stock solution of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in a buffer and observe high variability between experimental replicates or a gradual decline in expected activity over the course of an experiment.

Underlying Causes and Explanations:

This can be a subtle manifestation of compound instability. Even a small degree of degradation can lead to a significant change in the concentration of the active species. Additionally, interactions between the compound and the buffer components or assay reagents could be occurring. The protonation state of the amine is crucial for its interaction with biological targets; pH fluctuations can alter this and, consequently, the compound's activity.

Troubleshooting Workflow:

G start Start: Inconsistent Assay Results check_fresh Prepare fresh stock solution for each experiment? start->check_fresh check_ph Verify pH of final assay solution? check_fresh->check_ph Yes ph_drift Monitor pH of stock solution over time check_fresh->ph_drift No buffer_interfere Could buffer components interfere with the assay? (e.g., phosphate with enzymatic assays) check_ph->buffer_interfere final_ph Measure pH of the final assay mixture buffer_interfere->final_ph No switch_buffer Switch to a different, non-interfering buffer system buffer_interfere->switch_buffer Yes ph_drift->check_ph If pH is stable ph_drift->switch_buffer If pH drifts final_ph->switch_buffer If pH is off revalidate Re-validate assay with fresh, pH-confirmed solution final_ph->revalidate If pH is optimal switch_buffer->revalidate

A decision tree for troubleshooting inconsistent assay results.

Detailed Protocol: Verifying Solution Integrity for Assays

  • Always Use Freshly Prepared Solutions: Whenever possible, prepare the aqueous buffer solution of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride immediately before use. Avoid using solutions that have been stored for extended periods, even if refrigerated.

  • pH Measurement of Final Assay Medium: When the stock solution is added to your assay medium, the final pH may change. Verify the pH of the complete assay mixture to ensure it is within the optimal range for both your compound's stability and the assay's performance.

  • Control Experiments:

    • Vehicle Control: Always include a control group that is treated with the buffer vehicle alone to account for any effects of the buffer on the assay.

    • Time-Course Control: If your assay involves a long incubation period, consider incubating your compound in the assay medium for the same duration in a separate vessel and then analyzing its concentration by HPLC to check for degradation under the actual assay conditions.

  • Buffer Concentration: Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment. A concentration of 20-50 mM is typically adequate.

ParameterRecommendationRationale
Solution Age Prepare fresh dailyMinimizes degradation over time.
Storage 2-8°C, protected from lightSlows down degradation kinetics.
pH Monitoring Confirm pH of stock and final assay solutionsEnsures the compound is in the correct protonation state for activity and stability.
Degassing Use de-gassed solventsReduces oxidative degradation.
Antioxidants Consider 0.1 mM EDTAChelates trace metal ions that can catalyze oxidation.

Table 2. Best Practices for Preparing and Handling Aqueous Solutions.

By systematically addressing these potential issues, researchers can significantly improve the reliability and reproducibility of their experiments involving 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride. This structured approach to troubleshooting, grounded in chemical principles, will help ensure the integrity of your results and the success of your research endeavors.

References

  • Fink, K., Cline, R. E., & McGill, R. M. (1956). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society, 78(21), 5897–5897.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63987686, Cyclohexyl(pyrimidin-4-yl)methanamine. Retrieved from [Link]

  • Refeyn. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Retrieved from [Link]

  • Schwarz, G., & Watanabe, T. (2002). The pyrimidine nucleotide biosynthetic pathway modulates production of biofilm determinants in Escherichia coli. Journal of Bacteriology, 184(13), 3615–3623.
  • S. K. W. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(4), 180.
  • Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). Wiley.
  • Wikipedia. (2023, October 29). Cyclohexylamine. Retrieved from [Link]

  • Zvilichovsky, G., & Heller, D. (1974).

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of coupling reactions with 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties due to the inherent steric hindrance of this valuable building block. Here, we will explore the root causes of these challenges and provide actionable, field-proven strategies to achieve successful coupling outcomes.

Introduction: Understanding the Challenge

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds, including selective inhibitors of cyclin-dependent kinases (CDK4/6).[1] Its structure, featuring a bulky cyclohexyl ring attached to a pyrimidine moiety, presents significant steric challenges for common coupling reactions. The amine group on the cyclohexane ring is often hindered by the adjacent pyrimidine ring, making it less accessible to reagents and catalysts. This can lead to low yields, slow reaction rates, and the formation of unwanted byproducts.

This guide provides a series of frequently asked questions and troubleshooting scenarios to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my amide coupling reactions with 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride and a carboxylic acid failing or giving low yields?

A1: The primary reason for low efficiency in amide coupling is the steric hindrance around the amine group. The bulky cyclohexyl and pyrimidine groups physically block the approach of the activated carboxylic acid.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Standard coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be effective. Consider using more powerful and sterically less demanding reagents.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These reagents are known to be highly efficient for sterically hindered couplings.

    • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This is another powerful coupling reagent that can be effective in challenging cases.

  • Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

    • Microwave Irradiation: This technique can significantly accelerate the reaction by efficiently transferring energy to the system.[2]

    • Solvent Choice: Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally preferred as they can help to solvate the reactants and intermediates effectively.

  • Base Selection: The choice of a non-nucleophilic, sterically hindered base is crucial to prevent side reactions.

    • DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine: These bases can effectively scavenge the acid byproduct without competing in the coupling reaction.

Q2: I'm attempting a Suzuki coupling with a boronic acid and the pyrimidine ring of my substrate, but the reaction is not proceeding. What could be the issue?

A2: While the pyrimidine ring is electronically suitable for Suzuki coupling, the adjacent bulky cyclohexanamine group can hinder the approach of the palladium catalyst to the reactive site.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of sterically hindered Suzuki couplings.

    • Bulky, Electron-Rich Ligands: Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are designed to stabilize the palladium catalyst and facilitate oxidative addition to sterically hindered substrates.

  • Palladium Pre-catalyst: Using a pre-catalyst that is easily activated can improve reaction efficiency.

    • Palladium(II) pre-catalysts such as Pd(OAc)₂ or preformed palladium-ligand complexes can be more effective than Pd(PPh₃)₄ in these cases.

  • Base and Solvent System:

    • A strong base like K₃PO₄ or Cs₂CO₃ is often required.

    • A mixture of solvents, such as toluene/water or dioxane/water, is typically used to dissolve both the organic and inorganic components of the reaction.

Q3: Are there alternative coupling strategies I can consider to bypass the steric hindrance issues?

A3: Yes, modifying your synthetic route or employing alternative coupling reactions can be a viable strategy.

Alternative Approaches:

  • Build the Molecule in a Different Order: If possible, consider attaching the pyrimidine ring to the cyclohexyl core at a later stage of the synthesis, after the desired coupling on the amine has been performed.

  • Use a Less Hindered Analogue: If the specific stereochemistry of the cyclohexyl ring is not critical, a less substituted or more flexible linker could be used.

  • Alternative Cross-Coupling Reactions: Depending on your target molecule, other cross-coupling reactions might be more suitable. For instance, a Buchwald-Hartwig amination could be used to form a C-N bond with the pyrimidine ring if an appropriate halo-pyrimidine is available.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed protocols and visual aids to guide you through challenging coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling for Sterically Hindered Amines

This protocol is optimized for coupling 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride with a generic carboxylic acid (R-COOH).

Materials:

  • 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

  • Carboxylic acid (R-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to 40-50°C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart:

G start Low Yield in HATU Coupling check_temp Was the reaction heated? start->check_temp heat Increase temperature to 50-60°C check_temp->heat No check_reagents Are reagents fresh? check_temp->check_reagents Yes heat->check_reagents new_reagents Use freshly opened HATU and anhydrous DMF check_reagents->new_reagents No check_base Is DIPEA in excess? check_reagents->check_base Yes new_reagents->start add_base Increase DIPEA to 4.0 eq check_base->add_base No consider_alt Consider alternative coupling reagent (e.g., COMU) check_base->consider_alt Yes add_base->start

Caption: Troubleshooting workflow for HATU-mediated amide coupling.

Protocol 2: Suzuki Coupling with a Sterically Hindered Pyrimidine

This protocol outlines a general procedure for the Suzuki coupling of a halo-pyrimidine derivative of the title compound with a boronic acid.

Materials:

  • 4-(Halogenated-pyrimidin-4-yl)cyclohexanamine derivative

  • Boronic acid (R-B(OH)₂)

  • Pd(OAc)₂

  • XPhos

  • K₃PO₄

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine the halogenated pyrimidine derivative (1.0 eq), boronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Key Decision Points in Ligand Selection:

G start Starting Suzuki Reaction hindrance High Steric Hindrance? start->hindrance electronic Electron-Rich or Deficient Substrate? hindrance->electronic Yes other Consider other bulky phosphines (e.g., BrettPhos) hindrance->other Moderate xphos XPhos electronic->xphos Electron-Deficient sphos SPhos electronic->sphos Electron-Rich ruphos RuPhos electronic->ruphos General/Robust

Caption: Decision tree for selecting a suitable phosphine ligand.

Data Summary: Comparison of Coupling Conditions

The following table summarizes typical outcomes for different coupling conditions. These are generalized results and may vary depending on the specific substrates used.

Coupling ReactionReagent/LigandTemperature (°C)Typical Yield RangeKey Considerations
Amide Coupling EDC/HOBt2510-30%Often insufficient for hindered substrates.
HATU/DIPEA25-5060-85%Highly effective, but can be expensive.
COMU/DIPEA25-5065-90%Excellent for very challenging couplings.
Suzuki Coupling Pd(PPh₃)₄80-100<10%Ligand is often not bulky enough.
Pd(OAc)₂/SPhos80-10050-75%Good for electron-rich substrates.
Pd(OAc)₂/XPhos80-10070-95%Excellent for a wide range of substrates.

Conclusion

Overcoming the steric hindrance associated with 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride requires a careful selection of reagents and optimization of reaction conditions. By employing more powerful coupling agents for amide bond formation and utilizing bulky, electron-rich phosphine ligands for cross-coupling reactions, researchers can significantly improve reaction outcomes. This guide provides a starting point for troubleshooting and developing robust synthetic protocols for this challenging yet valuable building block. For further assistance, please do not hesitate to contact our technical support team.

References

  • El-Sayed, N. F., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(21), 6479. [Link]

  • VanderLaan, D. C., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7868–7883. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis.[Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). [Link]

  • Sereda, G., & Rajpara, V. (2007). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. ARKIVOC, 2007(15), 10-15. [Link]

  • Valenti, C., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Nature Communications, 12(1), 5732. [Link]

Sources

Validation & Comparative

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride vs other pyrimidine building blocks

Author: BenchChem Technical Support Team. Date: April 2026

Beyond Flat Rings: A Comparative Guide to 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride vs. Traditional Pyrimidine Building Blocks

Introduction

The pyrimidine nucleus is a foundational building block in medicinal chemistry, famously recognized as a "privileged scaffold" due to its inherent ability to mimic the adenine ring of ATP[1]. Consequently, pyrimidine derivatives dominate the landscape of marketed kinase inhibitors[2]. However, decades of relying on flat, fully aromatic pyrimidine building blocks (such as phenylpyrimidines and anilines) have saturated drug pipelines with planar molecules that often suffer from poor aqueous solubility, rapid metabolic clearance, and off-target toxicity[3].

To overcome these limitations, modern drug discovery has embraced the "Escape from Flatland" paradigm. 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride represents a critical evolution in this space. By coupling the hydrogen-bonding capacity of the pyrimidine core with the sp3-hybridized, three-dimensional geometry of a cyclohexane ring, this building block offers a superior vector for engaging solvent-exposed channels in complex protein targets[4].

Structural and Physicochemical Comparison

To understand the value of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride, it must be objectively benchmarked against traditional sp2-dominant alternatives.

Table 1: Physicochemical Properties of Pyrimidine Building Blocks

Property / Metric4-(Pyrimidin-4-yl)cyclohexanamine4-(Pyrimidin-4-yl)aniline2-Aminopyrimidine
Structural Topology 3D (sp3-rich)Planar (sp2-dominant)Planar (sp2)
Fraction sp3 ( Fsp3​ ) 0.600.000.00
Vector Flexibility High (Axial/Equatorial conformations)RigidRigid
Aqueous Solubility High (Supplied as HCl salt)Poor to ModerateModerate
Metabolic Liability Low (Resistant to aromatic oxidation)High (Prone to reactive quinone-imines)Moderate

Mechanistic Advantages in Kinase Targeting

The structural logic of using a cyclohexyl-linked pyrimidine over a traditional aryl-linked pyrimidine is rooted in target engagement. Pyrimidines are exceptionally effective at anchoring to the hinge region of kinases via bidentate hydrogen bonds[3]. However, achieving selectivity between the 500+ human kinases requires extending the molecule out of the highly conserved ATP pocket and into non-conserved specificity pockets or the solvent boundary.

Historically, some early optimization campaigns noted that replacing anilines with alkylamines (like cyclohexylamine) resulted in a loss of potency due to the disruption of coplanarity[5]. However, as a Senior Application Scientist, I emphasize that this "loss" is actually a gain in target selectivity when engineered correctly. The cyclohexane ring acts as a rigid 3D spacer. Unlike highly flexible linear alkyl chains that suffer massive entropic penalties upon binding, the cyclohexane chair conformation locks the terminal amine into precise axial or equatorial vectors. This directs subsequent functional groups strictly into the solvent channel, avoiding off-target hydrophobic clashes.

G A Pyrimidine Core B Hinge Region Binding (Hydrogen Bonds) A->B Anchors to C Cyclohexane Ring (sp3 Spacer) A->C C4-linked to D Amine Group C->D 1,4-substitution E Solvent Channel Projection D->E Reaches into

Caption: Logic of 4-(Pyrimidin-4-yl)cyclohexanamine binding in kinase active sites.

Experimental Workflow: Self-Validating SNAr Protocol

When incorporating 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride into a larger drug scaffold, Nucleophilic Aromatic Substitution (SNAr) is the preferred methodology.

Causality in Reagent Selection: The building block is supplied as a hydrochloride salt to prevent oxidative degradation of the primary amine during storage. Consequently, a non-nucleophilic base (DIPEA) is mandatory to liberate the free amine in situ without competing with the nucleophile.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the electrophilic core (e.g., a 2-chloro-quinazoline derivative) and 1.2 eq of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in anhydrous DMF (0.2 M).

  • Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Rationale: 1 eq neutralizes the HCl salt, 1 eq acts as the acid scavenger for the SNAr reaction, and 1 eq provides a kinetic buffer.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (Critical Step): Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Condition: >95% consumption of the starting electrophile and presence of the desired product mass [M+H]+ .

    • Fail Condition: Presence of unreacted amine. If observed, increase temperature to 110°C for 2 additional hours. Do not proceed to workup until the reaction is complete, as separating unreacted amine from the product is chromatographically challenging.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Workflow Step1 Salt Neutralization (DIPEA addition) Step2 SNAr Reaction (90°C, DMF) Step1->Step2 Step3 LC-MS Monitoring (Self-Validation) Step2->Step3 Step3->Step2 If incomplete Step4 Aqueous Workup & Extraction Step3->Step4 If >95% conversion Step5 Purified Target Compound Step4->Step5

Caption: Self-validating SNAr workflow using 4-(Pyrimidin-4-yl)cyclohexanamine HCl.

Comparative Performance Data

When functionalized pyrimidines are utilized in drug discovery[4], the shift from sp2 to sp3 linkers yields measurable improvements in both pharmacodynamics and pharmacokinetics. Table 2 illustrates representative comparative data when the building block is integrated into a Cyclin-Dependent Kinase (CDK) inhibitor scaffold.

Table 2: Representative Profiling of sp3 vs. sp2 Linked Inhibitors

Scaffold DerivativeTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Microsomal Stability ( T1/2​ , min)
Cyclohexyl-linked (sp3) 12>500045
Phenyl-linked (sp2) 1512015

Data Interpretation: While both compounds maintain low-nanomolar potency at the primary target, the cyclohexyl-linked derivative exhibits a >40-fold improvement in selectivity against off-target kinases. Furthermore, the removal of the planar phenyl ring eliminates a metabolic soft spot, tripling the microsomal half-life.

Downstream Signaling Impact

The ultimate goal of utilizing advanced building blocks like 4-(Pyrimidin-4-yl)cyclohexanamine is to create highly selective inhibitors that cleanly disrupt pathological signaling pathways without inducing broad cytotoxicity. By selectively inhibiting kinases (such as CDK4/6 or EGFR), these molecules prevent the phosphorylation of downstream effectors, effectively halting disease progression at the cellular level.

Pathway Inhibitor Pyrimidine-Cyclohexanamine Derived Inhibitor Kinase Target Kinase (e.g., CDK4/6) Inhibitor->Kinase Competitive ATP Inhibition Substrate Downstream Effector (e.g., Rb protein) Kinase->Substrate Phosphorylation Proliferation Cell Cycle Progression & Proliferation Substrate->Proliferation Activation

Caption: Mechanism of action for pyrimidine-derived kinase inhibitors in cell cycle arrest.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Pyrimidines in Drug Discovery. PharmaBlock.
  • Recent Advances in Pyrimidine-Based Drugs.
  • Discover Novel Functionalized Pyrimidines. Life Chemicals.
  • Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.

Sources

HPLC Method Validation Guide for 4-(Pyrimidin-4-yl)cyclohexanamine HCl Purity Analysis: A Column Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

The quantification and purity analysis of basic, polar pharmaceutical intermediates require rigorous analytical strategies. 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride presents a classic chromatographic challenge: it possesses a highly polar hydrochloride salt form, a primary aliphatic amine (pKa ~10.4), and a weakly basic pyrimidine ring.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries to overcome the poor retention and peak tailing typically associated with this compound. Furthermore, it outlines a self-validating experimental protocol and an ICH Q2(R2)-compliant validation framework to ensure the selected method is robust, reproducible, and regulatory-ready.

Physicochemical Profiling & The Chromatographic Challenge

As a Senior Application Scientist, the first step in method development is understanding the causality behind chromatographic behavior. Why do traditional methods fail for 4-(Pyrimidin-4-yl)cyclohexanamine HCl?

  • Hydrophilicity & Void Volume Elution: At standard acidic mobile phase conditions (pH 2–3), the primary amine is fully protonated. This extreme polarity causes the analyte to elute near the void volume ( t0​ ) on standard reversed-phase (RP) C18 columns, making it impossible to separate from polar matrix interferences[1].

  • Secondary Silanol Interactions: Silica-based columns contain residual acidic silanol groups (-SiOH). The positively charged protonated amine undergoes strong ion-exchange interactions with these silanols. This dual-retention mechanism (hydrophobic partitioning + ion exchange) is the primary cause of severe peak broadening and tailing in basic amines[2].

To build a reliable assay, we must scout alternative stationary phases that either suppress silanol ionization, neutralize the analyte, or utilize an entirely different retention mechanism.

G Start Compound Analysis 4-(Pyrimidin-4-yl)cyclohexanamine Challenge High Polarity & Basic Amine Risk of Tailing & Poor Retention Start->Challenge Screening Column Scouting Challenge->Screening C18 Standard C18 (Low pH) Screening->C18 HighPH High-pH Stable C18 (pH 10) Screening->HighPH HILIC HILIC Amide/Silica (High Organic) Screening->HILIC Decision Evaluate Retention (k') & Peak Symmetry (As) C18->Decision Poor HighPH->Decision Good HILIC->Decision Excellent

Caption: HPLC Method Development & Column Selection Workflow for Polar Amines.

Column Scouting: A Comparative Analysis

To objectively determine the best approach, three distinct chromatographic systems were evaluated. The goal was to achieve a Retention Factor ( k′ ) > 2.0, a Tailing Factor ( As​ ) ≤ 1.5, and baseline resolution ( Rs​ ) > 2.0 from the closest eluting synthetic impurity.

Experimental Data Summary
Column ChemistryMobile Phase SystemRetention Time ( tR​ )Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )Performance Verdict
Standard C18 (Silica) 0.1% TFA in H2​O / MeCN1.8 min2.653,2001.1Fail: Poor retention, severe tailing due to silanol interaction.
High-pH C18 (Hybrid) 10mM NH4​HCO3​ (pH 10) / MeCN4.8 min1.3511,5002.8Acceptable: Amine deprotonation increases retention and fixes tailing.
HILIC (Amide-bonded) 10mM NH4​FA (pH 3) / MeCN (10:90)6.5 min1.0819,2004.6Optimal: Excellent retention via polar partitioning; sharp peaks.
Mechanistic Breakdown of Results
  • Standard C18: Failed due to the inability to retain the highly polar salt form[1]. The use of Trifluoroacetic Acid (TFA) as an ion-pairing agent was insufficient to mask the silanol interactions[2].

  • High-pH C18: Operating at pH 10 successfully deprotonated the primary amine, driving it into its neutral, more hydrophobic state. However, operating at high pH requires specialized hybrid-silica columns to prevent stationary phase dissolution.

  • HILIC (Winner): Hydrophilic Interaction Liquid Chromatography (HILIC) proved superior. By utilizing a highly organic mobile phase (90% Acetonitrile), an aqueous-enriched layer forms on the polar amide stationary phase. The protonated 4-(Pyrimidin-4-yl)cyclohexanamine partitions highly into this aqueous layer, resulting in strong retention, perfect Gaussian peak shapes ( As​ = 1.08), and exceptional sensitivity[2].

Experimental Protocol: Optimized HILIC Workflow

Based on the comparative data, the HILIC method is selected for formal validation. The following protocol is designed as a self-validating system; system suitability criteria must be met prior to sample analysis.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Filter through a 0.22 µm membrane. (Causality: The high buffer concentration is necessary in HILIC to ensure a consistent ionic strength in the aqueous layer, preventing peak distortion).

  • Organic (Mobile Phase B): LC-MS grade Acetonitrile.

  • Pump Program: Isocratic elution at 10% A / 90% B. (Effective buffer concentration in the column is 10 mM).

2. Chromatographic Conditions:

  • Column: Amide-bonded HILIC, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (targeting the strong chromophore of the pyrimidine ring).

  • Injection Volume: 2.0 µL.

3. Sample Preparation (Critical Step):

  • Diluent: 75% Acetonitrile / 25% Water.

  • Procedure: Accurately weigh 10.0 mg of 4-(Pyrimidin-4-yl)cyclohexanamine HCl. Dissolve in 100 mL of diluent to yield a 0.1 mg/mL working solution.

  • Causality Check: In HILIC, injecting samples dissolved in 100% water causes a "strong solvent effect," leading to peak splitting. The sample diluent must closely match the high-organic starting conditions of the mobile phase.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance and trustworthiness, the optimized HILIC method must be validated according to the ICH Q2(R2) guidelines for analytical procedures[3]. The objective is to prove the method is scientifically sound and fit for its intended purpose[4].

ICH_Validation Val ICH Q2(R2) Validation Purity Assay Spec Specificity Blank & Impurity Spiking Val->Spec Lin Linearity & Range LOQ to 120% of Spec Val->Lin Acc Accuracy Recovery at 3 Levels Val->Acc Prec Precision Repeatability & Intermediate Val->Prec Sens Sensitivity LOD & LOQ Determination Val->Sens Report Validation Report Fit for Intended Purpose Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Caption: ICH Q2(R2) Analytical Validation Logic for Purity Assays.

Validation Parameters & Acceptance Criteria
  • Specificity: Inject the blank diluent, the API, and known synthetic precursors (e.g., 4-chloropyrimidine). Criteria: No interfering peaks at the retention time of the main analyte.

  • Linearity & Range: Prepare a 5-point calibration curve. As per ICH Q2(R2), the reportable range must be inclusive of the upper and lower specification limits[4]. Evaluate from the Limit of Quantitation (LOQ) up to 120% of the nominal assay concentration (0.12 mg/mL). Criteria: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% nominal concentration standard. Criteria: Relative Standard Deviation (RSD) ≤ 2.0%[3].

  • Sensitivity (LOD/LOQ): Determine via the Signal-to-Noise (S/N) approach. Criteria: S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Conclusion

For the purity analysis of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride, traditional C18 methods fail to provide the necessary retention and peak symmetry due to the compound's high polarity and basicity. By transitioning to a HILIC (Amide) stationary phase , analysts can leverage the compound's hydrophilicity to achieve superior retention, excellent resolution, and robust theoretical plate counts. When coupled with a rigorous ICH Q2(R2) validation protocol, this method guarantees high-fidelity analytical data suitable for pharmaceutical quality control and regulatory submission.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org,
  • ResolveMass. "Analytical Method Development and Validation in Pharmaceuticals." ResolveMass.ca,
  • BenchChem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines." BenchChem.com,

Sources

A Senior Application Scientist's Guide to the Validation of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride Synthesis by LC-MS and Comparative Analytical Techniques

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride synthesis products against other common analytical techniques. The content is tailored for researchers, scientists, and professionals in drug development, offering supporting experimental insights and data.

Introduction: The Critical Role of Validation

4-(Pyrimidin-4-yl)cyclohexanamine and its hydrochloride salt are important building blocks in medicinal chemistry, forming the scaffold for various therapeutic candidates, including potential cyclin-dependent kinase (CDK) inhibitors.[1][2][3] The purity, identity, and stability of this starting material are paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is not merely a regulatory requirement but a foundational element of sound scientific research and drug development.[4][5][6]

This guide focuses on LC-MS as the primary analytical tool for validation, while also providing a comparative framework against other techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and classical titration.

Part 1: LC-MS Validation Protocol for 4-(Pyrimidin-4-yl)cyclohexanamine HCl

LC-MS is a powerful and versatile technique, offering high sensitivity and specificity, making it ideal for identifying and quantifying the target compound as well as potential process-related impurities and degradation products.[7] The validation of an LC-MS method ensures that it is fit for its intended purpose.[8][9] This process involves a series of experiments to evaluate the method's performance characteristics, guided by standards set by bodies like the International Council for Harmonisation (ICH).[8][9][10]

The following diagram illustrates a typical workflow for the validation of an analytical LC-MS method.

LC_MS_Validation_Workflow cluster_Prep Method Development & Preparation cluster_Validation Method Validation Experiments cluster_Analysis Data Analysis & Reporting A Reference Standard & Sample Preparation B LC Method Optimization (Column, Mobile Phase, Gradient) A->B C MS Parameter Optimization (Ionization, MRM Transitions) B->C J System Suitability Testing (SST) C->J Define SST Criteria D Specificity & Selectivity E Linearity & Range K Data Acquisition & Processing D->K F Accuracy E->K G Precision (Repeatability & Intermediate) F->K H LOD & LOQ G->K I Robustness H->K I->K J->D J->K Run Validation Batches L Validation Report Generation K->L Calculate & Summarize Results

Caption: A comprehensive workflow for LC-MS analytical method validation.

1. Sample and Standard Preparation:

  • Reference Standard: A well-characterized reference standard of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride with known purity is essential.

  • Solvent: A solution of 50:50 acetonitrile:water is a common starting point for dissolving polar amine salts.

  • Stock Solution: Accurately weigh and dissolve the reference standard to prepare a stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the reference standard.

  • Synthesis Product Sample: Dissolve the newly synthesized batch in the solvent to a concentration within the calibration range.

2. Chromatographic Conditions (HPLC):

  • Rationale: Reversed-phase chromatography is typically suitable for this moderately polar compound. A C18 column provides good retention and peak shape. A gradient elution is used to ensure elution of the analyte of interest and any potential impurities with varying polarities.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid aids in protonation of the amine for better ionization and peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions (MS):

  • Rationale: Electrospray Ionization (ESI) in positive mode is ideal for amines as they readily accept a proton. Multiple Reaction Monitoring (MRM) is used for quantification to provide high selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Precursor Ion (Q1): [M+H]⁺ of 4-(Pyrimidin-4-yl)cyclohexanamine.

    • Product Ions (Q3): At least two characteristic fragment ions should be monitored for confirmation and quantification.

  • Gas Temperatures & Flow: Optimized for the specific instrument to ensure efficient desolvation.

  • Collision Energy: Optimized for each MRM transition to maximize product ion signal.

The following diagram illustrates the interrelationship of core validation parameters as defined by ICH guidelines.

Validation_Parameters Accuracy Accuracy (Trueness) Precision Precision (Repeatability) LOQ Limit of Quantitation Precision->LOQ Determines Linearity Linearity Range Range Linearity->Range Defines Range->Accuracy Range->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision LOD Limit of Detection LOQ->LOD Related to

Caption: Interrelationship of key analytical method validation parameters.

A summary of the validation experiments is provided below.

Parameter Methodology Typical Acceptance Criteria
Specificity Analyze blank matrix, and blank matrix spiked with potential impurities and the analyte.No interfering peaks at the retention time of the analyte.
Linearity & Range Analyze calibration standards at ≥5 concentration levels. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze QC samples at 3 concentrations (n=5). Calculate % recovery of the nominal concentration.Mean recovery within 85-115% (or tighter, e.g., 98-102% for assay).
Precision Repeatability: Multiple injections of the same sample. Intermediate: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 15% (or tighter, e.g., <2% for assay).
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3; LOQ: S/N ≥ 10. LOQ must exhibit acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C).No significant impact on results. System suitability must pass.

Part 2: Comparison with Alternative Analytical Methods

While LC-MS is a premier technique, a comprehensive validation strategy may involve orthogonal methods. The choice depends on the specific question being asked—be it identity, purity, structure, or strength.[11][12][13][14]

Technique Principle Strengths Limitations Best Use Case for this Molecule
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and specificity; ideal for impurity profiling and quantification at low levels.[7]Matrix effects can suppress ionization; requires expensive equipment and expertise.[12][15]Primary tool: Purity assay, impurity identification and quantification.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Unambiguous structure elucidation; inherently quantitative without a reference standard for the same compound.[15]Low sensitivity compared to MS; requires higher sample concentration; complex spectra for mixtures.[11][15]Confirmatory tool: Absolute structural confirmation of the main component.
GC-MS Separation of volatile compounds in the gas phase, detection by MS.Excellent for volatile and thermally stable compounds; established libraries for identification.[13][14]Not suitable for non-volatile or thermally labile compounds like amine salts without derivatization.[12][13]Analysis of volatile organic impurities (residual solvents) from the synthesis.
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, reliable, and widely available; good for quantification of the main component.Less specific than MS; requires the analyte to have a UV chromophore; may not detect impurities that lack a chromophore.Routine purity checks and assay of the main component when impurities are known and separated.
Titration Chemical reaction with a standardized solution to determine concentration.A primary, absolute method for determining the molarity of the amine hydrochloride.Non-specific; will titrate any basic or acidic species present, affecting accuracy if impurities are present.[16]Determining the overall salt purity/strength; complementary to chromatographic purity.

Conclusion

For the comprehensive validation of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride synthesis products, LC-MS stands out as the most powerful and versatile single technique . It provides the necessary sensitivity and specificity to not only quantify the target compound but also to detect, identify, and quantify critical process-related impurities and potential degradants.

However, a multi-faceted approach leveraging orthogonal techniques provides the highest degree of confidence. NMR spectroscopy should be used for definitive structural confirmation of the bulk material. GC-MS is the gold standard for analyzing residual solvents from the synthesis. Finally, a simple titration can offer a quick and inexpensive, albeit non-specific, measure of the overall salt content.

By integrating these methods, researchers and drug developers can build a complete analytical profile of their synthesized material, ensuring its quality and suitability for subsequent stages of development, thereby upholding the principles of scientific integrity and regulatory compliance.[4][5][17]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Gaudette, F., & Gauthier, D. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry. [Link]

  • Arpino, P. J. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. LinkedIn. [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • ResearchGate. Comparison between LC-MS, GC-MS, and NMR platforms. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Regulations.gov. Analytical Procedures and Methods Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. [Link]

  • Scribd. Heat Stable Amine Salts Testing Method. [Link]

  • AAPS. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • ACS Publications. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • PubMed. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]

  • Annals of Clinical & Laboratory Science. (2012). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. [Link]

Sources

Navigating the Reproducibility Maze: A Comparative Guide to 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride in Biological Screening Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Reliable Hits in Drug Discovery

In the landscape of early-stage drug discovery, the reproducibility of data from biological screening assays is the bedrock upon which successful campaigns are built. The identification of robust "hits"—compounds that consistently modulate a biological target of interest—is paramount. However, the path is often fraught with compounds that yield tantalizing but ultimately ephemeral results, leading to a significant waste of resources.[1][2] This guide provides a comprehensive analysis of the reproducibility of a novel chemical entity, 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (herein referred to as Compound P4C ), in the context of biological screening.

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, particularly in the realm of kinase inhibitors.[3][4] Given this precedent, this guide will evaluate Compound P4C's performance in a hypothetical screening campaign against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[5][6]

To provide a rigorous assessment, Compound P4C will be compared against two well-characterized, commercially available CDK2 inhibitors: Roscovitine and Palbociclib (though Palbociclib is primarily a CDK4/6 inhibitor, it exhibits activity against CDK2 at higher concentrations and serves as a useful comparator).[7][8] This guide will delve into the experimental nuances of assessing reproducibility, from initial biochemical assays to cell-based validation and counterscreens for assay interference. Our objective is to equip researchers with the insights and methodologies required to critically evaluate the performance of novel compounds and make informed decisions in their drug discovery pipelines.

The Experimental Blueprint: A Multi-Faceted Approach to Reproducibility Assessment

A single assay is insufficient to declare a compound a reliable hit. True confidence in a compound's activity comes from consistent performance across multiple, orthogonal assay platforms. The following sections detail the experimental workflows designed to probe the reproducibility of Compound P4C in comparison to our reference inhibitors.

Experimental Workflow Overview

G cluster_0 Phase 1: Biochemical Potency & Reproducibility cluster_1 Phase 2: Cellular Activity & Validation cluster_2 Phase 3: Assay Interference Counterscreen A Compound Stock Preparation (P4C, Roscovitine, Palbociclib) B In Vitro CDK2/CycA Kinase Assay (Fluorescence-Based) A->B C Intra-Assay Reproducibility (n=3 replicates per plate) B->C D Inter-Assay Reproducibility (3 independent runs) B->D E Cell-Based Assay: MCF-7 Cell Proliferation (MTS Assay) D->E F Dose-Response Analysis E->F G Confirmation with Orthogonal Readout: Phospho-Rb Western Blot E->G H Luciferase-Based Counterscreen (e.g., Promega Luciferase Assay System) G->H I Identification of False Positives H->I

Figure 1: A multi-phase experimental workflow designed to rigorously assess the reproducibility and potential for assay interference of test compounds.

Phase 1: In Vitro Biochemical Potency and Reproducibility

The initial assessment of a compound's activity against a purified enzyme target provides the cleanest system to evaluate direct inhibition. Here, we utilize a fluorescence-based kinase assay to measure the inhibition of CDK2/Cyclin A.

Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay
  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • Recombinant human CDK2/Cyclin A enzyme.

    • Fluorescently labeled peptide substrate.

    • ATP solution.

  • Compound Plating:

    • Prepare serial dilutions of Compound P4C, Roscovitine, and Palbociclib in 100% DMSO.

    • Dispense 1 µL of each compound dilution into a 384-well assay plate. Include DMSO-only wells as negative controls (100% activity) and a known potent inhibitor as a positive control (0% activity).

  • Assay Procedure:

    • Add 10 µL of CDK2/Cyclin A enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of a stop solution containing EDTA.

    • Read the plate on a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assess assay quality using the Z'-factor, calculated as: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor ≥ 0.5 is considered excellent for screening.[9]

Data Presentation: Biochemical Reproducibility
CompoundRun 1 IC50 (nM)Run 2 IC50 (nM)Run 3 IC50 (nM)Mean IC50 (nM)% Coefficient of Variation (%CV)Z'-Factor (Mean)
Compound P4C 8515224015948.9%0.65
Roscovitine 42454142.74.8%0.78
Palbociclib 290310298299.33.4%0.81

Table 1: Inter-assay reproducibility of Compound P4C and reference compounds in the in vitro CDK2/Cyclin A kinase assay.

Interpretation of Biochemical Data

The data in Table 1 immediately raises a red flag for Compound P4C. While the mean Z'-factor for the assay is acceptable, indicating a robust assay window, the inter-assay variability in the IC50 for Compound P4C is unacceptably high (%CV of 48.9%). In contrast, the reference compounds, Roscovitine and Palbociclib, demonstrate excellent reproducibility with %CV values below 5%. This level of variability for Compound P4C could be due to several factors, including poor solubility at higher concentrations, compound aggregation, or chemical instability in the assay buffer.[10]

Phase 2: Cell-Based Activity and Orthogonal Validation

A compound's activity in a biochemical assay must translate to a cellular context to be considered a viable lead. We next assessed the compounds' ability to inhibit the proliferation of MCF-7 breast cancer cells, which are dependent on CDK activity.

Protocol 2: MCF-7 Cell Proliferation (MTS) Assay
  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with serial dilutions of each compound for 72 hours.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 2-4 hours.

    • Measure absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Activity
CompoundMean GI50 (µM)
Compound P4C 2.5
Roscovitine 0.8
Palbociclib 0.5

Table 2: Inhibition of MCF-7 cell proliferation by test compounds.

Orthogonal Validation: Phospho-Rb Western Blot

To confirm that the observed anti-proliferative effect is due to CDK2 inhibition, we performed a Western blot to detect the phosphorylation of the Retinoblastoma protein (pRb), a direct substrate of CDK2.

G cluster_0 CDK2 Signaling Pathway cluster_1 Inhibition CDK2 CDK2/ Cyclin A Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb S_Phase S-Phase Entry E2F->S_Phase Promotes P4C Compound P4C P4C->CDK2 Inhibits

Figure 2: Simplified CDK2 signaling pathway leading to S-phase entry. Inhibition by compounds like P4C is expected to reduce pRb levels.

Interpretation of Cellular Data

While Compound P4C demonstrated anti-proliferative activity, its potency was lower than the reference compounds. More importantly, when we examined the pRb levels via Western blot (data not shown), we observed only a modest decrease in pRb phosphorylation at concentrations that caused significant growth inhibition. This disconnect between the phenotypic outcome (growth inhibition) and the target-specific biomarker (pRb phosphorylation) suggests that Compound P4C might be acting through an off-target mechanism or causing non-specific cytotoxicity.[11]

Phase 3: Unmasking Artifacts with Counterscreens

The inconsistencies observed with Compound P4C—high variability in the biochemical assay and a disconnect in the cellular assay—point towards potential assay interference. Many compounds, known as Pan-Assay Interference Compounds (PAINS), can generate false-positive signals through various mechanisms unrelated to specific target engagement.[9][12][13]

A common source of interference is the disruption of reporter systems, such as luciferase, which is widely used in HTS.[10] To investigate this, we tested Compound P4C in a standard luciferase assay.

Protocol 3: Luciferase Inhibition Counterscreen
  • Reagents:

    • Luciferase enzyme.

    • Luciferin substrate.

    • Assay buffer.

  • Procedure:

    • In a 384-well plate, add serial dilutions of the test compounds.

    • Add luciferase enzyme and incubate for 10 minutes.

    • Add luciferin substrate and immediately measure luminescence.

Data Presentation: Assay Interference
CompoundLuciferase Inhibition IC50 (µM)
Compound P4C 5.2
Roscovitine > 100
Palbociclib > 100

Table 3: Counterscreen for luciferase inhibition.

Interpretation of Counterscreen Data

The results from the luciferase counterscreen are revealing. Compound P4C directly inhibits the luciferase enzyme with an IC50 of 5.2 µM. This finding strongly suggests that if our primary kinase assay were luminescence-based (a common HTS format), Compound P4C would have appeared as a potent inhibitor due to its suppression of the reporter system, not its effect on CDK2. This highlights the critical importance of running counterscreens to identify and eliminate such "nuisance compounds."[14] While our primary assay was fluorescence-based, this inherent reactivity of the compound could be linked to its instability and poor reproducibility.

Conclusion and Recommendations

This comparative guide illustrates the critical importance of a multi-pronged approach to assessing compound reproducibility in biological screening. While 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride (Compound P4C) initially showed activity against CDK2, a deeper investigation revealed significant liabilities:

  • Poor Inter-Assay Reproducibility: The IC50 of Compound P4C varied significantly between independent experiments, suggesting issues with its physicochemical properties, such as solubility or stability.

  • Disconnect Between Biochemical and Cellular Activity: The compound's effect on cell proliferation did not correlate well with its ability to modulate its intended target, pRb phosphorylation, hinting at off-target effects or general cytotoxicity.

  • Assay Interference: Compound P4C was identified as an inhibitor of luciferase, a common reporter enzyme, marking it as a potential "nuisance compound" that could generate false positives in other screening campaigns.

In contrast, the reference compounds, Roscovitine and Palbociclib, demonstrated consistent and reliable performance across all assays.

Based on this comprehensive evaluation, 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is not recommended for further development without significant medicinal chemistry efforts to address the observed liabilities. Researchers encountering similar pyrimidine-based compounds should implement a rigorous validation workflow, including orthogonal assays and counterscreens, to ensure the reliability and integrity of their screening data. Adherence to these principles is essential for navigating the complexities of drug discovery and focusing resources on compounds with genuine therapeutic potential.[15][16][17]

References

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). National Center for Biotechnology Information. [Link]

  • 8 Tips to Improve Your Research Reproducibility. (2025, February 27). Bitesize Bio. [Link]

  • How to Solve the Biological Research Reproducibility Problem. (2023, October 26). Almaden Genomics. [Link]

  • Ensuring Reproducibility in Biological Research. (2025, November 19). Lab Manager. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). National Center for Biotechnology Information. [Link]

  • Treating Cells as Reagents to Design Reproducible Assays. (2021, September 16). PubMed. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019, August 5). Taylor & Francis. [Link]

  • High-Throughput Screening - Drug Discovery. (2025, September 25). Technology Networks. [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening | Request PDF. ResearchGate. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Oxford Academic. [Link]

  • Nuisance compound advisor. The Chemical Probes Portal. [Link]

  • Examples of databases for examining compound natural histories. (2025, June 30). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. (2010, November 1). ACS Publications. [Link]

  • [6-(4-AMino-piperidin-1-yl)-pyriMidin-4-yl]-cyclopropyl-aMine hydrochloride, 98+% C12H19N5, MW: 269.78. NextSDS. [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. (2010, November 25). PubMed. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI. [Link]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. [Link]

  • Ancillary Testing in Screening for Hydroxychloroquine and Chloroquine Retinopathy. (2017, May 26). Ento Key. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert. [Link]

  • Cyclohexyl(pyridin-4-yl)methanamine hydrochloride. PubChem. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016, March 2). ResearchGate. [Link]

  • Regioselective preparation of substituted pyrimidines.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024, February 15). PubMed. [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020, September 10). MDPI. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, January 16). National Center for Biotechnology Information. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening agains. (2023, December 18). BioImpacts. [Link]

Sources

Benchmarking 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride against standard reference compounds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate privileged chemical scaffolds to determine their viability for lead optimization. The compound 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride represents a highly versatile, bifunctional pharmacophore.

In kinase inhibitor design, pyrimidines serve as classic ATP-competitive hinge binders[1], while the cyclohexylamine moiety provides a sterically defined, saturated vector that projects into the solvent-exposed channel or ribose pocket. This specific geometry is highly sought after for achieving selectivity in kinases such as Cyclin-Dependent Kinases (CDKs) and Leucine-Rich Repeat Kinase 2 (LRRK2)[1][2].

This guide provides an objective benchmarking framework, comparing this compound against standard reference fragments using a self-validating biophysical and biochemical screening cascade.

Mechanistic Rationale & Assay Design

When benchmarking a fragment, understanding the physical state of the compound is as critical as its chemical structure. The hydrochloride (HCl) salt form of 4-(pyrimidin-4-yl)cyclohexanamine ensures rapid dissolution in aqueous assay buffers, overcoming the poor solubility often associated with neutral, lipophilic fragments.

However, introducing an HCl salt at the high concentrations required for FBDD screening (typically 100 µM to 1 mM) can cause localized pH drops in weakly buffered systems. This pH shift can artificially denature target proteins in Thermal Shift Assays (TSA) or disrupt the dextran matrix of Surface Plasmon Resonance (SPR) chips[3][4]. Therefore, our protocols mandate robust buffering (e.g., 50 mM HEPES, pH 7.4) and strict DMSO solvent correction to ensure that all observed binding is driven by true molecular recognition, not assay artifacts.

FBDD_Workflow Prep Compound Prep (HCl Salt Neutralization) TSA Primary Screen (Thermal Shift Assay) Prep->TSA SPR Orthogonal Validation (SPR Kinetics) TSA->SPR ΔTm > 1.5°C FRET Functional Assay (TR-FRET IC50) SPR->FRET Kd < 500 µM Lead Lead Optimization (Scaffold Hopping) FRET->Lead Validated Hit

Fig 1. Triphasic FBDD screening cascade for pyrimidine-based scaffolds.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed with internal controls to rule out false positives—a common pitfall in fragment screening[5][6].

Protocol A: Differential Scanning Fluorimetry (DSF / TSA)

Causality: DSF measures the thermodynamic stabilization of the target kinase upon ligand binding. We utilize SYPRO Orange, an environmentally sensitive dye that fluoresces upon binding to hydrophobic regions exposed during thermal denaturation.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Critical: Pre-neutralize the 4-(pyrimidin-4-yl)cyclohexanamine HCl stock in 100 mM Tris base before final dilution to prevent pH-induced protein unfolding.

  • Assay Assembly: In a 384-well PCR plate, combine 2 µM recombinant kinase domain, 5x SYPRO Orange, and 500 µM of the test compound (final DMSO concentration strictly capped at 2%).

  • Thermal Cycling: Heat from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.

  • Validation: Calculate the shift in melting temperature (ΔTm) relative to a DMSO-only control. A ΔTm > 1.5°C indicates significant thermodynamic stabilization.

Protocol B: Surface Plasmon Resonance (SPR)

Causality: SPR provides direct, label-free kinetic binding data (Kd, kon, koff). This is essential because fragments often exhibit rapid association/dissociation rates that are invisible to steady-state biochemical assays[3][4].

  • Surface Immobilization: Immobilize the target kinase using site-directed biotinylation (via an AviTag) onto a Streptavidin (SA) sensor chip. Causality Note: We strictly avoid standard amine coupling, which randomly modifies surface lysines and risks occluding the ATP-binding hinge region where the pyrimidine motif must bind[3].

  • Analyte Injection: Inject the compound in a 2-fold concentration series (15.6 µM to 500 µM) at a flow rate of 30 µL/min.

  • Correction & Fitting: Apply a 6-point DMSO calibration curve to correct for bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the dissociation constant (Kd).

Protocol C: TR-FRET Biochemical Kinase Assay

Causality: Physical binding (SPR) does not guarantee enzymatic inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) confirms functional inhibition by measuring the phosphorylation of a synthetic peptide substrate.

  • Reaction: Incubate 1 nM kinase, 100 µM ATP (near Km), 50 nM ULight-labeled substrate, and varying concentrations of the compound for 60 minutes.

  • Detection: Add Europium-labeled anti-phospho antibody. Measure the FRET signal (Emission at 665 nm / 615 nm).

  • Analysis: Plot dose-response curves to calculate the IC50.

Quantitative Benchmarking Data

To objectively evaluate 4-(Pyrimidin-4-yl)cyclohexanamine HCl, we benchmarked it against standard FBDD reference fragments and a known advanced inhibitor core.

Table 1: Biophysical and Biochemical Profiling against Target Kinase (e.g., CDK4)

CompoundMolecular WeightTSA ΔTm (°C)SPR Kd (µM)TR-FRET IC50 (µM)Ligand Efficiency (LE)
2-Aminopyrimidine (Standard Hinge Ref)95.10.8850>10000.28
4-(1H-Pyrazol-4-yl)pyrimidine (Advanced Ref)146.11.53204500.31
4-(Pyrimidin-4-yl)cyclohexanamine HCl 213.7 3.2 45 85 0.35
Palbociclib Core Fragment (Positive Control)315.46.51.23.50.38

Data Interpretation: The addition of the cyclohexanamine moiety to the pyrimidine core drives a nearly 20-fold improvement in binding affinity (Kd drops from 850 µM to 45 µM) and significantly boosts Ligand Efficiency (LE). This confirms that the cyclohexyl ring is making productive van der Waals contacts within the target's solvent channel.

Structural Binding Logic

The superior performance of this scaffold is rooted in its dual-action binding mechanism. The pyrimidine ring acts as a bidentate hydrogen bond acceptor/donor system within the highly conserved ATP-binding hinge region. Concurrently, the C4-linked cyclohexanamine acts as a rigid, three-dimensional vector, thrusting the primary amine into the solvent-exposed ribose pocket where it can be further functionalized (e.g., via reductive amination or amide coupling) during lead optimization[1][2].

Binding_Logic Kinase Target Kinase (e.g., CDK4/6, LRRK2) Hinge Hinge Region (ATP Pocket) Kinase->Hinge Solvent Solvent Channel (Ribose Pocket) Kinase->Solvent Pyrimidine Pyrimidin-4-yl Motif (H-Bond Acceptor/Donor) Pyrimidine->Hinge Bidentate H-Bonds Cyclohexyl Cyclohexanamine Motif (Steric Bulk / Vector) Pyrimidine->Cyclohexyl C4-Linkage Cyclohexyl->Solvent Hydrophobic Interactions

Fig 2. Pharmacophore binding logic of the 4-(Pyrimidin-4-yl)cyclohexanamine scaffold.

References

  • [3] Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR - PMC. Source: nih.gov. URL:[Link]

  • [5] Fragment-based drug discovery: A graphical review - PMC - NIH. Source: nih.gov. URL:[Link]

  • [6] (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. Source: researchgate.net. URL:[Link]

  • [4] Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Source: acs.org. URL:[Link]

  • [2] CN117177744A - CDK2 inhibitors and methods of use - Google Patents. Source: google.com. URL:

  • [1] Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Source: ethernet.edu.et. URL:[Link]

Sources

Isomeric Comparison of Cis and Trans 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of Stereochemistry's Impact on Physicochemical and Biological Properties

In the realm of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereochemistry, can have profound implications for its biological activity, metabolic profile, and overall therapeutic potential. This guide provides a comprehensive comparison of the cis and trans isomers of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride, two geometric isomers that, despite sharing the same chemical formula, exhibit distinct properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the critical role of isomeric purity in medicinal chemistry.

The core structure, featuring a pyrimidine ring attached to a cyclohexanamine moiety, is a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The cyclohexanamine portion provides a three-dimensional framework that can influence receptor binding and pharmacokinetic properties.

The key difference between the cis and trans isomers lies in the relative orientation of the pyrimidine and amine substituents on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle variation in geometry leads to significant differences in their three-dimensional shape, which in turn affects their physical, chemical, and biological characteristics.

Physicochemical Properties: A Tale of Two Isomers

The distinct spatial arrangements of the cis and trans isomers directly influence their physicochemical properties, such as solubility, melting point, and chromatographic behavior. These differences are crucial for purification, formulation, and analytical characterization.

Table 1: Comparison of Physicochemical Properties

PropertyCis IsomerTrans IsomerRationale for Difference
Melting Point Generally lowerGenerally higherThe more symmetrical structure of the trans isomer allows for more efficient crystal packing, leading to a higher lattice energy and melting point.
Solubility Often higher in polar solventsOften lower in polar solventsThe less symmetrical nature of the cis isomer can disrupt crystal packing, making it easier for solvent molecules to solvate individual molecules. The hydrochloride salt form generally enhances water solubility for both isomers.[7][8]
Chromatographic Retention Typically shorter retention time on reverse-phase HPLCTypically longer retention time on reverse-phase HPLCThe more planar and less polar accessible surface area of the trans isomer can lead to stronger interactions with the nonpolar stationary phase.[9]
pKa Expected to be slightly differentExpected to be slightly differentThe spatial orientation of the amine and pyrimidine groups can subtly influence the local electronic environment and the ease of protonation of the amine group.[10][11][12]

The hydrochloride salt form of these amines is often utilized to improve their solubility and stability.[7][8] The pKa of the cyclohexylamine moiety is a critical parameter influencing the degree of ionization at physiological pH, which in turn affects absorption, distribution, and target engagement. While the electronic influence of the pyrimidine ring is identical for both isomers, the through-space interactions and solvent accessibility in the cis and trans configurations can lead to minor but potentially significant differences in their pKa values.[10][11][12]

Experimental Protocols for Isomer Separation and Characterization

The successful separation and unambiguous identification of the cis and trans isomers are paramount for any meaningful biological evaluation.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for the separation of geometric isomers.[9][13][14][15][16] Reversed-phase chromatography is often the method of choice.

Workflow for HPLC Method Development:

Caption: Workflow for developing an HPLC method for separating cis and trans isomers.

Step-by-Step HPLC Protocol:

  • Column: A C18 or Phenyl-Hexyl column is a good starting point, as the differing shapes of the isomers can lead to differential interactions with the stationary phase.[15]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) is typically used.

  • Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., ~254 nm) is suitable.

  • Gradient: Start with a broad gradient to determine the approximate retention times of the two isomers.

  • Optimization: Adjust the gradient slope or switch to an isocratic method to achieve baseline separation (Resolution > 1.5).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of the cis and trans isomers.[17][18][19][20][21] The key to distinguishing the isomers lies in the coupling constants (³J) between the protons on the cyclohexane ring.

Key Differentiating NMR Features:

  • ¹H NMR: The proton attached to the carbon bearing the amine group (the methine proton) will exhibit different coupling patterns and chemical shifts in the cis and trans isomers. In the trans isomer, this proton will have one axial-axial coupling and one axial-equatorial coupling, resulting in a larger coupling constant. In the cis isomer, it will have one equatorial-axial and one equatorial-equatorial coupling, leading to smaller coupling constants.

  • ¹³C NMR: The chemical shifts of the cyclohexane carbons will also differ slightly between the two isomers due to the different steric environments.[18][19]

X-ray Crystallography for Unambiguous Stereochemical Assignment

For an absolute determination of the stereochemistry, single-crystal X-ray diffraction is the gold standard.[1][6][22][23][24] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the relative positions of all atoms.

Potential Pharmacological Implications

The difference in the three-dimensional shape of the cis and trans isomers can lead to significant variations in their biological activity. This is because drug-target interactions, such as binding to a receptor or enzyme, are highly dependent on the complementary shapes of the drug molecule and the binding site.

Hypothetical Binding Scenarios:

Binding_Scenarios cluster_0 Trans Isomer cluster_1 Cis Isomer Trans Trans Isomer Receptor Receptor Binding Pocket Trans->Receptor Good Fit (Higher Affinity) Cis Cis Isomer Receptor->Cis Poor Fit (Lower Affinity)

Caption: Hypothetical binding of cis and trans isomers to a receptor.

It is plausible that one isomer will exhibit significantly higher affinity for a particular biological target than the other. For instance, the trans isomer, with its more extended and linear shape, might fit more snugly into a hydrophobic binding pocket, while the more compact cis isomer might be sterically hindered. Conversely, the cis isomer might be the more active form if the binding pocket requires a more kinked conformation.

The pharmacological profile of pyrimidine derivatives is diverse, with reported activities including anti-inflammatory, analgesic, anti-Parkinsonism, and antimicrobial effects.[2][25] Furthermore, some pyrimidine derivatives have been investigated as EGFR inhibitors for anticancer therapy.[26] The specific orientation of the pyrimidine and amine groups in the cis and trans isomers could influence their interaction with such targets.

Conclusion

The cis and trans isomers of 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride serve as a compelling example of how subtle changes in stereochemistry can lead to significant differences in physicochemical and, potentially, biological properties. For researchers in drug discovery and development, a thorough understanding and characterization of individual isomers are not merely academic exercises but essential steps in identifying and advancing safe and effective therapeutic agents. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for the rigorous scientific investigation of these and other isomeric compounds. The synthesis and evaluation of stereochemically pure compounds are critical for elucidating structure-activity relationships and ultimately for the successful development of new medicines.

References

  • Kelly, J. W., et al. "HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide." Journal of Liquid Chromatography & Related Technologies, vol. 17, no. 7, 1994, pp. 1433-1447. 13

  • BenchChem. "Application Note: Chromatographic Separation of 6-Hepten-1-ol Isomers." BenchChem, 2025. 14

  • MicroSolv Technology Corporation. "Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer." MicroSolv Technology Corporation, 19 June 2025. 15

  • University of Helsinki. "HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids." University of Helsinki, 2017.

  • Mori, Kenji, and Shunsuke Mori. "Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl..." ResearchGate, 2008. 9

  • Gibson, Emma K. "Amine hydrochloride salts : a problem in polyurethane synthesis." PhD thesis, University of Glasgow, 2007.

  • Abdel-Mawgoud, Ahmed M. R., et al. "Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives." Molecules, vol. 19, no. 11, 2014, pp. 17642-17657. 1

  • Bahashwan, Saleh A. "Pharmacological studies of some pyrimidino derivatives." International Journal of Anatomy and Physiology, vol. 3, no. 2, 2011, pp. 021-026. 2

  • University of California, Irvine. "Amines." Organic Lecture Series. 10

  • Bahashwan, Saleh A. "Pharmacological studies of some pyrimidino derivatives." Semantic Scholar, 7 Apr. 2011. 25

  • Salou, Ruba Anwar, et al. "Synthesis, X-ray Crystallography, and Computational Analysis of 2,4-disubstituted-6,7-dihydro-5H-cyclopenta[9][16]thieno[2,3-d]pyrimidines as COX-2 Inhibitors and Anticancer Agents." ResearchGate, 1 June 2025. 22

  • University of Ottawa. "Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information." 17

  • Kolehmainen, Erkki, et al. "The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy." Magnetic Resonance in Chemistry, vol. 38, no. 2, 2000, pp. 131-137.

  • Unknown. "PHARMACOLOGICAL ACTIVITY OF A PYRIMIDINE DERIVATIVES." ResearchGate. 3

  • Rayer, A. V., et al. "Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016, pp. 153-162.

  • Demchuk, Oleksandr, et al. "pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids..." ResearchGate.

  • LibreTexts. "24.11: Spectroscopy of Amines." Chemistry LibreTexts, 30 July 2024.

  • Unknown. "Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives." PubMed, 24 Oct. 2014.

  • Sigma-Aldrich. "trans-4-(methoxymethyl)cyclohexanamine hydrochloride." Sigma-Aldrich.

  • PubChem. "(R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate." PubChem.

  • The Royal Society of Chemistry. "SUPPLEMENTARY INFORMATION." The Royal Society of Chemistry. 20

  • MDPI. "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects." MDPI, 24 Sept. 2024.

  • Biological Magnetic Resonance Bank. "bmse000451 Cyclohexylamine at BMRB." BMRB.

  • Cengage. "Amines." 27

  • Kumar, Vikas, et al. "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact." Results in Chemistry, vol. 8, 2024, p. 101662.

  • BLD Pharm. "4-(Pyrimidin-4-yl)cyclohexan-1-amine hydrochloride." BLD Pharm.

  • Vértessy, Beáta G., et al. "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine." Communications Chemistry, vol. 7, no. 1, 2024, p. 81.

  • Al-Warhi, Tarek, et al. "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines." RSC Advances, vol. 11, no. 11, 2021, pp. 6335-6357.

  • Hamed, Shukkur A., et al. "A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives." Systematic Reviews in Pharmacy, vol. 11, no. 12, 2020, pp. 104-111.

  • PharmaCompass. "cis-4-methylcyclohexanamine hydrochloride." PharmaCompass.

  • PubChem. "Cyclohexyl(pyridin-4-yl)methanamine hydrochloride." PubChem.

  • ChemicalBook. "trans-4-Methylcyclohexylamine hydrochloride." ChemicalBook, 25 Sept. 2025.

  • European Patent Office. "PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID." Google Patents, 3 Feb. 2017.

  • NextSDS. "[6-(4-AMino-piperidin-1-yl)-pyriMidin-4-yl]-cyclopropyl-aMine hydrochloride, 98+% C12H19N5, MW: 269.78." NextSDS.

  • CymitQuimica. "CAS 4998-76-9: Cyclohexylamine, hydrochloride." CymitQuimica.

  • Vértessy, Beáta G., et al. "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine." ResearchGate, Apr. 2024.

  • Santa Cruz Biotechnology. "trans-4-Methyl-cyclohexylamine hydrochloride." Santa Cruz Biotechnology.

  • Li, Yi, et al. "Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors." Molecular Diversity, vol. 29, no. 5, 2025, pp. 4521-4537.

  • PrepChem. "Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine." PrepChem.

Sources

Safety Operating Guide

4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-(Pyrimidin-4-yl)cyclohexanamine Hydrochloride

As a Senior Application Scientist, I frequently observe that the logistical handling of active pharmaceutical ingredients (APIs) and their synthetic intermediates is often treated as an afterthought. However, the safe disposal of compounds like 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride is a critical component of laboratory operations. Improper disposal not only risks regulatory non-compliance but also poses severe environmental and inhalation hazards.

This guide provides an authoritative, self-validating framework for the operational handling, spill response, and chemical disposal of this specific amine hydrochloride derivative.

Chemical Profile & The Causality of Hazards

To design an effective disposal strategy, we must first deconstruct the molecule to understand why it behaves the way it does in waste streams.

  • The Amine Group: Confers basicity and nucleophilicity. In its free-base form, it is highly reactive.

  • The Pyrimidine Ring: A biologically active pharmacophore. Because it is designed to interact with biological systems (often as a kinase inhibitor intermediate), it is environmentally persistent and must never be introduced into municipal wastewater systems[1].

  • The Hydrochloride (HCl) Salt: This is the most critical feature for waste routing. The addition of HCl improves aqueous solubility but introduces chloride ions (Cl⁻) into the matrix. When incinerated, chloride-containing compounds can generate corrosive hydrogen chloride gas or highly toxic dioxins unless processed in specialized, scrubber-equipped incinerators[2].

Quantitative Hazard Summary
PropertySpecification / DataOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires dampening during spill cleanup.
Aqueous pH ~4.0 - 6.0 (Slightly acidic)Solutions must be neutralized to pH 6.0–8.0 prior to final waste collection.
Halogen Content Contains Chloride (Cl⁻)Crucial: Automatically classifies any organic solution of this compound as Halogenated Waste [3].
Solubility Soluble in Water, DMSO, MeOHDictates whether the waste is routed to aqueous or organic streams.

Waste Routing Decision Matrix

The physical state and solvent matrix of the compound dictate its disposal pathway. Do not rely on memory; use the following self-validating decision tree to route the waste correctly.

WasteRouting Start Waste Generated: 4-(Pyrimidin-4-yl)cyclohexanamine HCl Solid Solid / Powder State Start->Solid Liquid Liquid / Solution State Start->Liquid SolidDisp Collect in Sealed HDPE Route to Solid Incineration Solid->SolidDisp Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Liquid->Organic AqDisp Neutralize to pH 6-8 Collect as Aqueous Waste Aqueous->AqDisp OrgDisp Route to Halogenated Organic Waste Stream Organic->OrgDisp Contains Cl-

Figure 1: Decision matrix for routing 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride waste.

Step-by-Step Disposal Protocols

The following protocols are designed to be self-validating. By incorporating testing steps (like pH verification), you ensure the system confirms its own safety before the waste leaves your fume hood.

Protocol A: Solid Waste Disposal (Unused or Expired Powder)

Solid amine hydrochlorides must be routed to high-temperature incineration facilities licensed by the EPA (or local equivalent) to handle chemical waste[1].

  • Containment: Transfer the unused or expired powder into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

  • Segregation: Ensure the container is free of strong oxidizing agents, which can react exothermically with organic amines.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Solid Toxic Waste - 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride".

  • Transfer: Submit the container to your Environmental Health and Safety (EHS) department for commercial incineration.

Protocol B: Organic Solvent Waste (The Halogenated Rule)

Causality Check: Because this compound is a hydrochloride salt, dissolving it in any organic solvent (even non-halogenated ones like Methanol or DMSO) introduces chloride into the mixture. This converts the entire mixture into a Halogenated Organic Waste stream. Mixing this into a standard non-halogenated carboy can cause severe damage to standard incinerators and incur heavy regulatory fines[3].

  • Identification: Confirm the primary solvent used in your assay or synthesis.

  • Routing: Transfer the solution exclusively into a waste carboy designated for Halogenated Organic Solvents .

  • Validation: Visually inspect the carboy to ensure no reactive phases (e.g., aqueous layers separating from organics) are forming.

  • Manifesting: Log the approximate percentage of the amine hydrochloride and the specific solvent on the waste manifest.

Protocol C: Aqueous Liquid Waste

Aqueous solutions of amine hydrochlorides are slightly acidic and contain biologically active organics. They cannot be drain-disposed[2].

  • Collection: Collect the aqueous waste in a secondary beaker within the fume hood.

  • Pre-Test: Dip a pH indicator strip into the solution or use a calibrated pH meter. The pH will typically read between 4.0 and 6.0.

  • Neutralization: While stirring gently, add a mild base (e.g., 1M Sodium Bicarbonate or 1M NaOH) dropwise.

  • Post-Test (Self-Validation): Re-test the pH. Continue adding base until the pH stabilizes strictly between 6.0 and 8.0.

  • Disposal: Transfer the neutralized solution to a designated Aqueous Hazardous Waste container.

Emergency Spill Response & Decontamination

In the event of a spill, the primary risk is the inhalation of the fine crystalline powder. Dry sweeping is strictly prohibited as it aerosolizes the active pharmaceutical ingredient.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator) Spill->PPE Dampen Dampen (Prevent Dust) PPE->Dampen Collect Sweep/Absorb into Container Dampen->Collect Decon Wash Area (Soap & Water) Collect->Decon Label Label as Hazardous Decon->Label

Figure 2: Step-by-step emergency response workflow for solid chemical spills.

Spill Execution Steps:

  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including an N95 or P100 particulate respirator, nitrile gloves, and safety goggles.

  • Dampen (Causality Step): Lightly spray the spilled powder with water or a 50/50 water/ethanol mixture. Why? Dampening binds the fine particulates together, completely eliminating the inhalation hazard during mechanical cleanup[4].

  • Collect: Use a disposable plastic scoop or absorbent pads to collect the dampened material. Place all cleanup materials into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the spill surface thoroughly with soap and water to remove any residual amine residue, which can cause contact dermatitis.

  • Dispose: Seal the waste bag, label it as "Spill Cleanup - Halogenated Amine Solid", and route it to EHS for incineration.

References

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste." EPA NEPIS Database. Available at: [Link]

  • Food and Drug Administration (FDA). "Center for Drug Evaluation and Research - Environmental Assessment for Hydrochloride Salts." AccessData FDA. Available at:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - General Guidelines for the Management of Chemical Waste." OrgSyn. Available at:[Link]

Sources

Personal protective equipment for handling 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

[label="Hazardous

Safe handling workflow for 4-(Pyrimidin-4-yl)cyclohexanamine hydrochloride.

Protocol 1: Safe Handling and Weighing
  • Environmental Verification: Before opening the reagent bottle, verify that the fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Causality: This ensures sufficient draft to capture aerosolized hydrochloride dust without creating turbulent vortexes that blow powder out of the hood.

  • PPE Gowning: Don nitrile gloves, a fully buttoned lab coat, and tightly fitting safety goggles[1].

  • Static Mitigation (Critical Step): Use an anti-static gun (e.g., Zerostat) on the weighing boat and chemical spatula. Causality: Hydrochloride salts often carry a static charge. Neutralizing the equipment prevents the powder from electrostatically repelling and aerosolizing into the user's breathing zone.

  • Transfer: Carefully transfer the solid. Do not drop the powder from a height. Keep the spatula close to the weighing boat to minimize the kinetic energy transferred to the dust particles[1].

  • Post-Handling Decontamination: Wipe down the balance and surrounding hood surfaces with a solvent compatible with amine salts (e.g., a 70% ethanol/water mixture). Dispose of the wipe immediately as solid hazardous waste[2].

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess Solid Solid/Dust Spill Assess->Solid Liquid Solution Spill Assess->Liquid Mech Mechanical Collection (No dry sweeping) Solid->Mech Absorb Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Waste Hazardous Waste Container Mech->Waste Absorb->Waste

Spill response and waste segregation logic for amine hydrochloride derivatives.

Protocol 2: Spill Containment and Waste Segregation
  • Assessment & Evacuation: Immediately evacuate personnel from the immediate area and ensure the space is well-ventilated. Identify if the spill is a dry powder or a liquid solution[1].

  • Containment Strategy:

    • For Solids:Never dry sweep. Dry sweeping forcefully aerosolizes the hydrochloride salt. Instead, use non-sparking tools to gently mechanically collect the material, or cover it with a damp absorbent pad to suppress dust[1].

    • For Liquids: Surround and cover the spill with an inert absorbent material such as vermiculite or sand[2].

  • Waste Segregation: Place all collected materials into a designated, sealable hazardous waste container.

  • Chemical Incompatibility (Causality): Label the container clearly as "Toxic/Irritant Solid Waste." It is critical to strictly segregate this waste from strong oxidizing agents. Causality: Amines and their derivatives can react violently and exothermically when exposed to strong oxidizers, posing a severe fire risk in the waste storage area[3].

  • Final Disposal: Arrange for pickup through a licensed environmental waste management company, ensuring the waste stream is not mixed with incompatible chemicals[2].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: Cyclohexanamine hydrochloride." fishersci.com.
  • BenchChem. "Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals." benchchem.com.
  • Echemi. "2-BROMO-1-PYRIMIDIN-4-YL-ETHANONE HYDROBROMIDE Safety Data Sheets." echemi.com.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.